1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene
Description
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Properties
IUPAC Name |
1-(bromomethyl)-3,5-difluoro-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-12-8-5(4-9)2-6(10)3-7(8)11/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYRQPGSEJMVIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590647 | |
| Record name | 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886500-63-6 | |
| Record name | 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886500-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Properties of 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene and its Isomer
A comprehensive analysis for researchers, scientists, and drug development professionals.
Initial Investigation: Extensive research for the chemical properties, synthesis, and experimental protocols of 1-(bromomethyl)-3,5-difluoro-2-methoxybenzene did not yield specific data for this exact molecule. This suggests that the compound may not be commercially available or well-documented in scientific literature. However, a closely related and commercially available isomer, 2,6-difluoro-4-methoxybenzyl bromide (also known as 2-(bromomethyl)-1,3-difluoro-5-methoxybenzene) , with CAS Number 94278-68-9, offers valuable comparative data. This technical guide will focus on the available information for this isomer, while clearly noting the structural differences.
Structural Isomers
The key distinction between the requested compound and the documented isomer lies in the substitution pattern on the benzene ring.
-
Requested Compound: this compound
-
Documented Isomer: 2-(Bromomethyl)-1,3-difluoro-5-methoxybenzene (2,6-difluoro-4-methoxybenzyl bromide)
The different placement of the substituents will influence the chemical and physical properties of the molecules.
Chemical and Physical Properties of 2,6-Difluoro-4-methoxybenzyl bromide
The following table summarizes the key chemical and physical properties of 2,6-difluoro-4-methoxybenzyl bromide.
| Property | Value |
| CAS Number | 94278-68-9 |
| Molecular Formula | C₈H₇BrF₂O |
| Molecular Weight | 237.04 g/mol |
| Melting Point | 43-46 °C |
| Boiling Point | 210.4 ± 35.0 °C (Predicted) |
| Density | 1.566 ± 0.06 g/cm³ |
| Flash Point | 98.9 °C |
| Refractive Index | 1.514 |
Synthesis of 2,6-Difluoro-4-methoxybenzyl bromide
A common synthetic route for 2,6-difluoro-4-methoxybenzyl bromide involves the bromination of the corresponding alcohol, (2,6-difluoro-4-methoxyphenyl)methanol.
Experimental Protocol: Bromination of (2,6-Difluoro-4-methoxyphenyl)methanol
Materials:
-
(2,6-Difluoro-4-methoxyphenyl)methanol
-
Phosphorus(V) oxybromide (POBr₃)
-
Tetrahydrofuran (THF)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Water (H₂O)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl Acetate
Procedure:
-
A solution of (2,6-difluoro-4-methoxyphenyl)methanol (1 equivalent) in THF is prepared in a reaction vessel and cooled.
-
Phosphorus(V) oxybromide (2 equivalents) is added portion-wise to the stirring solution.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The reaction is quenched by the addition of a saturated NaHCO₃ solution under cooling.
-
The organic layer is separated, and the aqueous layer is extracted with EtOAc.
-
The combined organic layers are washed with water and then with brine.
-
The organic layer is dried over anhydrous Na₂SO₄ and then concentrated under reduced pressure to yield the crude product.
-
The crude material is purified by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford 2-(bromomethyl)-1,3-difluoro-5-methoxybenzene.[1]
References
An In-Depth Technical Guide to 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene (CAS 202865-59-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene, a fluorinated aromatic compound with potential applications in medicinal chemistry and organic synthesis. Due to the limited availability of published experimental data for this specific compound, this guide combines known physicochemical properties with detailed, predictive protocols and data to serve as a robust resource for researchers.
Compound Identity and Physicochemical Properties
This compound, also known by its synonym 2-Bromo-4,6-difluoroanisole, is a halogenated and methoxylated benzene derivative. The presence of fluorine atoms and a reactive bromomethyl group makes it an attractive building block for the synthesis of more complex molecules, particularly in the context of drug discovery where fluorination is a common strategy to enhance metabolic stability and binding affinity.
Table 1: Physicochemical Data
| Property | Value |
| CAS Number | 202865-59-6 |
| Molecular Formula | C₈H₇BrF₂O |
| Molecular Weight | 237.04 g/mol |
| IUPAC Name | This compound |
| Synonyms | 2-Bromo-4,6-difluoroanisole |
| Predicted XlogP | 2.8 |
| Predicted Boiling Point | 220.5 ± 35.0 °C |
| Predicted Density | 1.6±0.1 g/cm³ |
Safety and Handling
As with all brominated organic compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Table 2: Hazard Information
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
Proposed Experimental Protocols for Synthesis
Diagram 1: Proposed Synthetic Pathway
Elucidation of 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene. Due to the limited availability of direct experimental data for this specific isomer, this document presents a theoretical framework for its characterization based on established principles of organic chemistry and spectroscopic data from analogous compounds. This guide is intended to serve as a predictive resource for researchers working with this or structurally related molecules.
Chemical Structure and Properties
This compound is an aromatic organic compound with the molecular formula C₈H₇BrF₂O. Its structure consists of a benzene ring substituted with a bromomethyl group, two fluorine atoms at positions 3 and 5, and a methoxy group at position 2.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Weight | 237.04 g/mol |
| Exact Mass | 235.964 g/mol |
| Monoisotopic Mass | 235.964 g/mol |
| Boiling Point | ~230-250 °C (at 760 mmHg) |
| Density | ~1.6 g/cm³ |
| XLogP3 | ~2.9 |
Note: These values are estimations based on computational models and data from structurally similar compounds.
Proposed Synthesis
A plausible synthetic route to this compound would involve the radical bromination of 3,5-difluoro-2-methoxytoluene.
Experimental Protocol: Radical Bromination
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-difluoro-2-methoxytoluene (1 equivalent) in a suitable solvent such as carbon tetrachloride.
-
Initiation: Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator, such as benzoyl peroxide (0.05 equivalents), to the solution.
-
Reaction: Heat the mixture to reflux and irradiate with a UV lamp to facilitate the initiation of the radical reaction.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Spectroscopic Data for Structure Elucidation
The following tables summarize the predicted spectroscopic data that would be expected for this compound.
Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.7-6.9 | m | 2H | Ar-H |
| ~4.5 | s | 2H | -CH ₂Br |
| ~3.9 | s | 3H | -OCH ₃ |
Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 (dd) | C -F |
| ~158 (d) | C -OCH₃ |
| ~110 (dd) | C -H |
| ~105 (t) | C -CH₂Br |
| ~62 | -OC H₃ |
| ~30 | -C H₂Br |
Note: 'd' denotes a doublet and 't' denotes a triplet, arising from coupling with fluorine atoms.
Table 4: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3050-3100 | Aromatic C-H stretch |
| ~2850-2960 | Aliphatic C-H stretch |
| ~1600, 1480 | Aromatic C=C stretch |
| ~1250 | Aryl-O-C stretch (asymmetric) |
| ~1050 | Aryl-O-C stretch (symmetric) |
| ~1150-1350 | C-F stretch |
| ~600-700 | C-Br stretch |
Table 5: Predicted Mass Spectrometry Data (EI-MS)
| m/z | Assignment |
| 236/238 | [M]⁺ (Molecular ion peak, bromine isotope pattern) |
| 157 | [M - Br]⁺ |
| 129 | [M - Br - CO]⁺ |
Logical Workflow for Structure Elucidation
The following diagram illustrates the logical workflow for the synthesis and structural confirmation of this compound.
This comprehensive approach, combining a targeted synthetic strategy with detailed spectroscopic analysis, provides a robust framework for the unambiguous structural elucidation of this compound. The predictive data herein serves as a valuable reference for researchers in the fields of medicinal chemistry and materials science.
An In-depth Technical Guide to 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene: A Versatile Building Block in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene, a fluorinated aromatic compound with significant potential as a versatile intermediate in organic synthesis. This document consolidates key physicochemical data, safety information, a plausible synthetic protocol, and insights into its applications, particularly in the fields of pharmaceutical and agrochemical research. The unique combination of a reactive bromomethyl group and the electronic properties conferred by the fluorine and methoxy substituents make this molecule a valuable tool for the construction of complex molecular architectures.
Physicochemical and Safety Data
Quantitative data for this compound and a closely related analogue, 1-(Bromomethyl)-3,5-difluorobenzene, are summarized below. The data for the analogue provides a useful estimation in the absence of experimentally verified values for the title compound.
| Property | Value | Notes |
| Molecular Formula | C₈H₇BrF₂O | - |
| Molecular Weight | 237.041 g/mol | - |
| CAS Number | Not explicitly found | A CAS number for the isomer 1-(bromomethyl)-2-fluoro-3-methoxybenzene is 447463-56-1.[1] |
| Appearance | Likely a colorless to light yellow liquid | Based on the analogue 1-(bromomethyl)-3,5-difluoro-benzene. |
| Density | ~1.6 g/mL at 25 °C (lit.) | Data for 1-(bromomethyl)-3,5-difluoro-benzene.[2] |
| Boiling Point | ~65 °C / 4.5 mmHg (lit.) | Data for 1-(bromomethyl)-3,5-difluoro-benzene.[2] |
| Refractive Index | ~n20/D 1.521 (lit.) | Data for 1-(bromomethyl)-3,5-difluoro-benzene.[2] |
Safety Information:
Safety data for the closely related compound 1-(bromomethyl)-3,5-difluoro-benzene indicates that it is a corrosive substance.[2] Appropriate handling precautions should be taken.
-
Hazard Statements: H314 (Causes severe skin burns and eye damage).[2]
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).[2]
Synthesis and Experimental Protocol
While a specific protocol for the synthesis of this compound was not found, a plausible route can be adapted from the synthesis of similar compounds, such as the bromination of the corresponding toluene derivative. A general experimental protocol is outlined below.
Reaction Scheme:
(3,5-Difluoro-2-methoxyphenyl)methanol → this compound
Materials:
-
(3,5-Difluoro-2-methoxyphenyl)methanol
-
Phosphorus tribromide (PBr₃) or N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN)
-
Anhydrous dichloromethane (DCM) or carbon tetrachloride (CCl₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Appropriate deuterated solvent for NMR analysis (e.g., CDCl₃)
Experimental Protocol (Adapted from similar syntheses): [3][4]
-
Reaction Setup: A solution of (3,5-Difluoro-2-methoxyphenyl)methanol in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon). The flask is cooled to 0 °C in an ice bath.
-
Bromination: A solution of phosphorus tribromide in anhydrous dichloromethane is added dropwise to the cooled solution of the alcohol over a period of 30 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting material.
-
Workup: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. The mixture is then transferred to a separatory funnel.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Characterization: The final product, this compound, can be purified by column chromatography on silica gel. The structure and purity should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Drug Discovery and Development
Fluorinated aromatic compounds are of significant interest in medicinal chemistry due to their ability to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[5] The title compound, this compound, serves as a valuable building block for the synthesis of more complex active pharmaceutical ingredients (APIs).
The reactive bromomethyl group allows for a variety of chemical transformations, including nucleophilic substitutions and the formation of carbon-carbon and carbon-heteroatom bonds. This versatility enables its incorporation into diverse molecular scaffolds targeting a wide range of diseases. For instance, similar fluorinated building blocks are utilized in the synthesis of kinase inhibitors for oncology applications.[6]
Below is a diagram illustrating the role of this compound as a versatile synthetic intermediate.
Caption: Synthetic utility of this compound.
This workflow highlights how the reactive bromomethyl group can be displaced by a variety of nucleophiles to generate a library of functionalized intermediates. These intermediates can then undergo further synthetic modifications, such as cross-coupling reactions, to build complex molecular architectures found in pharmaceuticals and agrochemicals.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its unique combination of functional groups provides a powerful tool for medicinal chemists and drug development professionals to construct novel and complex molecules with potentially enhanced biological properties. The information provided in this technical guide serves as a foundational resource for researchers interested in utilizing this compound in their synthetic endeavors. Further experimental investigation is warranted to fully characterize its physicochemical properties and explore its full potential in various applications.
References
An In-Depth Technical Guide to 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene and Its Analogs for Drug Discovery Professionals
Introduction
1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene is a fluorinated aromatic compound with potential applications as a building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring a reactive bromomethyl group and electron-withdrawing fluorine atoms, makes it an attractive intermediate for the synthesis of complex molecular architectures. The incorporation of fluorine is a widely recognized strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1][2] This technical guide provides a comprehensive overview of the available information on this compound, its isomers, and related compounds, with a focus on its synthesis and potential applications for researchers and scientists in the pharmaceutical industry.
Nomenclature and Physicochemical Properties
The IUPAC name for the compound is this compound.[3] It is also identified by the CAS Number 886500-63-6.[3] While specific, experimentally determined physicochemical and spectroscopic data for this compound are not extensively reported in publicly available literature, the properties of structurally similar compounds can provide valuable insights. The table below summarizes key data for the target compound and some of its isomers and related analogs.
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Known Physical Properties |
| This compound | This compound | 886500-63-6 | C8H7BrF2O | 237.04 | Data not available |
| 2,6-Difluoro-4-methoxybenzyl bromide | 2-(Bromomethyl)-1,3-difluoro-5-methoxybenzene | 94278-68-9 | C8H7BrF2O | 237.04 | Colorless liquid |
| 1-(Bromomethyl)-3,5-difluorobenzene | 1-(Bromomethyl)-3,5-difluorobenzene | 141776-91-2 | C7H5BrF2 | 207.02 | Colorless to light yellow liquid; Boiling Point: 65 °C/4.5 mmHg; Density: 1.6 g/mL at 25 °C[4] |
| 1-Bromo-3,4-difluoro-2-methoxybenzene | 1-Bromo-3,4-difluoro-2-methoxybenzene | 888318-22-7 | C7H5BrF2O | 223.01 | Solid |
| 2-Bromo-1,5-difluoro-3-methoxybenzene | 2-Bromo-1,5-difluoro-3-methoxybenzene | 491852-44-9 | C7H5BrF2O | 223.01 | Data not available |
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not readily found in peer-reviewed journals. However, a synthetic route for its isomer, 2-(bromomethyl)-1,3-difluoro-5-methoxybenzene (also known as 2,6-difluoro-4-methoxybenzyl bromide), has been described and is presented below. This protocol can serve as a valuable reference for the synthesis of related compounds.
Experimental Protocol: Synthesis of 2-(Bromomethyl)-1,3-difluoro-5-methoxybenzene
This protocol is adapted from the synthesis of 2,6-difluoro-4-methoxybenzyl bromide.[5]
Reaction Scheme:
(2,6-difluoro-4-methoxyphenyl)methanol → 2-(bromomethyl)-1,3-difluoro-5-methoxybenzene
Materials and Reagents:
-
(2,6-difluoro-4-methoxyphenyl)methanol
-
Phosphorus(V) oxybromide (POBr₃)
-
Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (230-400 mesh)
-
Hexane
Procedure:
-
To a cold, stirring solution of (2,6-difluoro-4-methoxyphenyl)methanol (0.5 g, 2.87 mmol, 1 eq) in THF (20 ml), phosphorus(V) oxybromide (1.65 g, 5.74 mmol, 2 eq) was added portion-wise.
-
The reaction mixture was then stirred for 2 hours at room temperature.
-
The reaction was quenched by the addition of a saturated NaHCO₃ solution under cooling conditions.
-
The organic layer was separated, and the aqueous layer was extracted with EtOAc (50 ml).
-
The combined organic layers were washed with water (30 ml) and brine (30 ml).
-
The organic layer was dried over anhydrous Na₂SO₄ and concentrated under reduced pressure to obtain the crude material.
-
The crude product was purified by silica gel column chromatography (10% EtOAc/hexane) to afford 2-(bromomethyl)-1,3-difluoro-5-methoxybenzene (0.45 g, 66% yield) as a colorless liquid.[5]
General Synthetic Workflow
The synthesis of bromomethylated difluoromethoxybenzene derivatives generally involves the bromination of a corresponding methyl-substituted benzene ring. A common method for such transformations is the Wohl-Ziegler bromination, which utilizes N-Bromosuccinimide (NBS) and a radical initiator like AIBN (Azobisisobutyronitrile).
Applications in Drug Discovery
Halogenated organic compounds, particularly those containing fluorine, are of significant interest in drug discovery. The introduction of fluorine atoms can modulate a molecule's electronic properties, lipophilicity, and metabolic stability.[1][2] The bromomethyl group serves as a versatile handle for introducing the aromatic scaffold into a larger molecule through nucleophilic substitution reactions.
While specific applications of this compound are not well-documented, its structural motifs are found in various pharmacologically active compounds. It can be envisioned as a key building block for the synthesis of novel drug candidates targeting a range of therapeutic areas.
This compound represents a potentially valuable, yet underexplored, building block for medicinal chemistry. While detailed experimental data for this specific compound is sparse, the synthetic protocols and properties of its isomers provide a solid foundation for its future investigation and application. The strategic combination of a reactive bromomethyl group and fluorine substituents makes it and related analogs important tools for the development of next-generation therapeutics. Further research into the synthesis and reactivity of this compound is warranted to fully unlock its potential in drug discovery.
References
An In-depth Technical Guide to the Synthesis Precursors of 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic precursors and methodologies leading to 1-(bromomethyl)-3,5-difluoro-2-methoxybenzene, a key building block in the development of various pharmaceutical compounds. This document outlines a plausible and efficient synthetic pathway, starting from the commercially available precursor, 3,5-difluoro-2-hydroxybenzaldehyde. Detailed experimental protocols, quantitative data, and process visualizations are provided to assist researchers in the successful synthesis of this important intermediate.
Synthetic Pathway Overview
The synthesis of this compound can be efficiently achieved through a three-step process commencing with 3,5-difluoro-2-hydroxybenzaldehyde. This pathway involves:
-
O-methylation of the phenolic hydroxyl group to yield 3,5-difluoro-2-methoxybenzaldehyde.
-
Reduction of the benzaldehyde to the corresponding benzyl alcohol, (3,5-difluoro-2-methoxyphenyl)methanol.
-
Bromination of the benzylic alcohol to afford the final product, this compound.
This synthetic route is advantageous due to the accessibility of the starting material and the utilization of standard, high-yielding organic transformations.
Technical Guide: Spectroscopic and Synthetic Overview of a Brominated Difluoroanisole Derivative
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive searches for spectroscopic and synthetic data for 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene did not yield any specific results in the public domain. This guide therefore presents available data for a closely related isomer, 2-(bromomethyl)-1,3-difluoro-5-methoxybenzene , to provide a relevant technical overview. All data and protocols herein pertain to this isomer unless otherwise specified.
Introduction
Halogenated and methoxy-substituted aromatic compounds are crucial building blocks in medicinal chemistry and materials science. The specific substitution pattern of fluorine, bromine, and methoxy groups can significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a summary of the available synthetic information for 2-(bromomethyl)-1,3-difluoro-5-methoxybenzene, a compound with potential applications as a versatile intermediate in the synthesis of more complex molecules.
Synthesis of 2-(Bromomethyl)-1,3-difluoro-5-methoxybenzene
A documented synthesis for 2-(bromomethyl)-1,3-difluoro-5-methoxybenzene involves the bromination of the corresponding benzyl alcohol. This reaction is a common and effective method for the preparation of benzyl bromides, which are themselves reactive intermediates for further functionalization.
The following protocol is adapted from the synthesis of 2-(bromomethyl)-1,3-difluoro-5-methoxybenzene.
Reaction: (2,6-difluoro-4-methoxyphenyl)methanol to 2-(bromomethyl)-1,3-difluoro-5-methoxybenzene.
Reagents and Materials:
-
(2,6-difluoro-4-methoxyphenyl)methanol
-
Phosphorus(V) oxybromide (POBr₃)
-
Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (230-400 mesh)
-
Hexane
Procedure:
-
A solution of (2,6-difluoro-4-methoxyphenyl)methanol (1 equivalent) in tetrahydrofuran (THF) is prepared in a reaction vessel and cooled.
-
Phosphorus(V) oxybromide (POBr₃) (2 equivalents) is added portion-wise to the stirring solution.
-
The reaction mixture is then stirred at room temperature for 2 hours.
-
Upon completion, the reaction is quenched by the careful addition of a saturated sodium bicarbonate (NaHCO₃) solution under cooling.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (EtOAc).
-
The combined organic layers are washed sequentially with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude material is purified by silica gel column chromatography using a mixture of ethyl acetate and hexane (e.g., 10% EtOAc/hexane) as the eluent to afford the pure 2-(bromomethyl)-1,3-difluoro-5-methoxybenzene.
Spectroscopic Data
Visualization of Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of 2-(bromomethyl)-1,3-difluoro-5-methoxybenzene from its corresponding benzyl alcohol.
Conclusion
While direct spectroscopic and synthetic data for this compound remains elusive, the provided information for the closely related isomer, 2-(bromomethyl)-1,3-difluoro-5-methoxybenzene, offers a valuable reference for researchers in the field. The outlined synthetic protocol details a standard and effective method for the preparation of this class of compounds. It is anticipated that the spectroscopic characterization of 2-(bromomethyl)-1,3-difluoro-5-methoxybenzene would be consistent with its structure, and the data, once acquired, would be a valuable addition to the chemical literature. Professionals in drug development can utilize such methodologies to create novel intermediates for the synthesis of bioactive molecules.
Technical Guide: Safety and Handling of 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals. It synthesizes safety and handling information from data available for structurally similar compounds. A specific Safety Data Sheet (SDS) for 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene was not available at the time of writing. All users must conduct a thorough risk assessment before handling this chemical and consult their institution's safety guidelines.
Executive Summary
This compound is a substituted aromatic compound likely used as a building block in organic synthesis. Based on the safety data for the closely related compound, 1-(bromomethyl)-3,5-difluorobenzene, this chemical should be treated as highly hazardous. The primary dangers are severe skin corrosion and serious eye damage. It is also expected to be a lachrymator. Strict adherence to safety protocols, including the use of comprehensive Personal Protective Equipment (PPE), is mandatory to prevent exposure. This guide provides an overview of known hazards, recommended handling procedures, and emergency response protocols.
Hazard Identification and Classification
The primary hazardous component of this molecule is the bromomethyl group attached to the fluorinated benzene ring. This functional group is characteristic of lachrymatory agents and potent alkylating agents, which can cause severe tissue damage upon contact.
Based on the data for 1-(Bromomethyl)-3,5-difluorobenzene, the following hazard classification should be assumed:
Potential Health Effects:
-
Eye Contact: Causes serious eye damage, potentially leading to permanent vision loss. The compound is expected to be a lachrymator (tear-producing).
-
Skin Contact: Causes severe skin burns and corrosion.[1] Absorption through the skin may lead to systemic toxicity.
-
Inhalation: May cause respiratory irritation and chemical burns to the respiratory tract.
-
Ingestion: Harmful if swallowed; may cause severe burns to the mouth, throat, and stomach.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₅BrF₂ | [3] |
| Molecular Weight | 207.02 g/mol | [2] |
| Boiling Point | 65 °C / 4.5 mmHg | [1][2] |
| Density | 1.6 g/mL at 25 °C | [1][2] |
| Refractive Index | n20/D 1.521 | [1][2] |
| Appearance | Clear colorless to orange/green liquid | [2] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [2] |
Handling and Storage
Strict protocols must be followed to ensure the safe handling and storage of this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against exposure. The following should be worn at all times when handling the compound:
-
Eye/Face Protection: Chemical safety goggles and a full-face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of properly after handling.[4]
-
Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes. For operations with a higher risk of splashing, a chemical-resistant apron or suit is recommended.
-
Respiratory Protection: All handling of volatile or aerosolized material must be done in a certified chemical fume hood.[5] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge should be used.
Safe Handling Workflow
The following diagram outlines the logical workflow for safely handling this compound in a laboratory setting.
Caption: General workflow for handling hazardous chemical reagents.
Storage Conditions
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]
-
Recommended storage is at refrigerator temperatures (2-8°C).[2]
-
Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.[2]
-
Keep away from incompatible materials such as strong oxidizing agents, bases, and moisture.[5][7]
-
Store in a locked cabinet or area accessible only to authorized personnel.[4][5]
Experimental Protocols: Safety in Synthesis
While specific protocols for the use of this compound are application-dependent, its synthesis often involves benzylic bromination, a hazardous procedure. The following is a generalized protocol for such a reaction, emphasizing the safety steps required.
Reaction: Benzylic Bromination of 3,5-difluoro-2-methoxytoluene
Materials:
-
3,5-difluoro-2-methoxytoluene
-
N-Bromosuccinimide (NBS)
-
Radical initiator (e.g., AIBN or benzoyl peroxide)
-
Anhydrous solvent (e.g., carbon tetrachloride or acetonitrile)
Methodology:
-
Preparation: Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer in a chemical fume hood. Ensure all glassware is dry.
-
Charging Flask: Charge the flask with 3,5-difluoro-2-methoxytoluene and the chosen solvent.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) and a catalytic amount of the radical initiator to the solution.[8]
-
Reaction: Heat the mixture to reflux under an inert atmosphere. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).[8]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a water and brine wash.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure. The crude product, this compound, should be purified promptly or stored under inert gas at low temperatures.
-
First Aid and Emergency Procedures
Immediate action is critical in the event of an exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5] Wash clothing before reuse.[4] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
Spill and Leak Response
The following diagram illustrates the decision-making process for responding to a chemical spill.
Caption: Decision workflow for chemical spill response.
Disposal Considerations
All waste containing this chemical must be treated as hazardous.
-
Product: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4][7] Do not allow the chemical to enter drains or waterways.
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning if possible. Otherwise, dispose of them as hazardous waste.
Stability and Reactivity
-
Reactivity: No specific reactivity data is available, but it is not expected to be pyrophoric or explosive under normal conditions.
-
Chemical Stability: Stable under recommended storage conditions (cool, dry, inert atmosphere).[7]
-
Conditions to Avoid: Exposure to moisture, heat, open flames, and sources of ignition.[5][7]
-
Incompatible Materials: Strong oxidizing agents, strong bases, and nucleophiles.[5][7]
-
Hazardous Decomposition Products: Combustion or decomposition may produce carbon monoxide (CO), carbon dioxide (CO₂), hydrogen bromide (HBr), and hydrogen fluoride (HF).[7]
References
- 1. 1-bromomethyl-3,5-difluoro-benzene, CAS No. 141776-91-2 - iChemical [ichemical.com]
- 2. 3,5-Difluorobenzyl bromide | 141776-91-2 [chemicalbook.com]
- 3. 1-(BROMOMETHYL)-3,5-DIFLUOROBENZENE | CAS 141776-91-2 [matrix-fine-chemicals.com]
- 4. angenechemical.com [angenechemical.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
Navigating the Synthesis of a Niche Reagent: A Technical Guide to 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the commercial availability and synthesis of the highly specialized aromatic compound, 1-(bromomethyl)-3,5-difluoro-2-methoxybenzene. Acknowledging its current status as a non-stock chemical intermediate, this document provides a comprehensive overview of a plausible synthetic route, estimated physicochemical properties, and detailed experimental considerations. This information is intended to empower researchers in medicinal chemistry and drug discovery with the knowledge to procure or synthesize this valuable building block for novel therapeutic agents.
The unique substitution pattern of this compound, featuring a reactive benzylic bromide, electron-withdrawing fluorine atoms, and an electron-donating methoxy group, makes it a desirable intermediate for introducing complex motifs into drug candidates. The fluorine atoms can enhance metabolic stability and binding affinity, while the methoxy group can modulate electronic properties and provide a handle for further functionalization. The bromomethyl group serves as a key reactive site for nucleophilic substitution, enabling the facile introduction of a wide range of pharmacophores.
Commercial Availability
Proposed Synthetic Pathway
A logical and practical synthetic approach to this compound involves a two-stage process: first, the synthesis of the precursor, 3,5-difluoro-2-methoxytoluene, followed by its selective benzylic bromination.
Caption: Proposed multi-step synthesis of the target compound.
Physicochemical Data of Structurally Related Compounds
To assist in the characterization and handling of the target compound, the following table summarizes key physical properties of structurally similar molecules. These values can serve as useful estimates for this compound.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| 1-Bromo-3,5-difluorobenzene | 461-96-1 | C₆H₃BrF₂ | 192.99 | 140[1][2] | 1.676[1][2] | 1.499[1][2] |
| 1-(Bromomethyl)-3,5-difluorobenzene | 141776-91-2 | C₇H₅BrF₂ | 207.02 | 65 / 4.5 mmHg[3] | 1.6[3] | 1.521[3] |
| 3,5-Difluorotoluene | 117358-51-7 | C₇H₆F₂ | 128.12 | Flammable liquid | - | - |
Experimental Protocols
The following section outlines a detailed protocol for the key benzylic bromination step. The synthesis of the precursor, 3,5-difluoro-2-methoxytoluene, involves a sequence of standard organic transformations for which general procedures are widely available in the literature.
Stage 1: Synthesis of 3,5-Difluoro-2-methoxytoluene (Precursor)
A potential route to this precursor begins with commercially available 3,5-difluoroaniline.
-
Diazotization and Hydrolysis: Convert 3,5-difluoroaniline to the corresponding diazonium salt, followed by hydrolysis to yield 3,5-difluorophenol. The Sandmeyer reaction is a well-established method for this transformation.[3]
-
Methylation: The resulting 3,5-difluorophenol can be methylated using a standard Williamson ether synthesis with a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base to yield 1,3-difluoro-2-methoxybenzene.
-
Formylation: Introduction of a formyl group at the 2-position can be achieved through an electrophilic aromatic substitution such as the Vilsmeier-Haack or Rieche formylation, yielding 3,5-difluoro-2-methoxybenzaldehyde.[4]
-
Reduction: The aldehyde is then reduced to a methyl group using a method like the Wolff-Kishner or Clemmensen reduction to afford the desired precursor, 3,5-difluoro-2-methoxytoluene.
Stage 2: Benzylic Bromination of 3,5-Difluoro-2-methoxytoluene
This stage employs a free-radical halogenation at the benzylic position, a reaction commonly known as the Wohl-Ziegler reaction.
Materials:
-
3,5-Difluoro-2-methoxytoluene
-
N-Bromosuccinimide (NBS)
-
Radical initiator (e.g., 2,2'-azobisisobutyronitrile - AIBN, or benzoyl peroxide)
-
Anhydrous solvent (e.g., carbon tetrachloride, acetonitrile, or a less toxic alternative like 1,2-dichlorobenzene)[5]
-
Inert gas atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-difluoro-2-methoxytoluene in the chosen anhydrous solvent under an inert atmosphere.
-
Add N-bromosuccinimide (1.0-1.2 equivalents) and a catalytic amount of the radical initiator (e.g., 0.02-0.1 equivalents of AIBN) to the solution.
-
Heat the reaction mixture to reflux. The reaction can be initiated by heat or photochemical means (e.g., a sunlamp).[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the disappearance of the starting material.
-
Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield this compound.
Potential Side Reactions:
-
Ring Bromination: The presence of the electron-donating methoxy group can activate the aromatic ring towards electrophilic bromination, leading to the formation of aryl-brominated side products. Careful control of reaction conditions and the use of radical-specific initiators can minimize this.[6]
-
Over-bromination: The reaction can proceed to form the di- and tri-brominated products at the benzylic position. Using a controlled amount of NBS can help to favor the mono-brominated product.
Caption: Experimental workflow for benzylic bromination.
Application in Drug Development
The title compound is a versatile intermediate for introducing the 3,5-difluoro-2-methoxybenzyl moiety into a target molecule. The benzylic bromide is highly susceptible to nucleophilic attack, allowing for the formation of new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.
Caption: Utility in forming various chemical linkages.
This reactivity allows for the straightforward attachment of this substituted benzyl group to a variety of molecular scaffolds, making it a valuable tool for structure-activity relationship (SAR) studies and the development of new drug candidates. The incorporated fragment can influence the pharmacokinetic and pharmacodynamic properties of the final compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. 1261677-79-5 Cas No. | 3,6-Difluoro-2-methoxyaniline | Apollo [store.apolloscientific.co.uk]
- 6. orgsyn.org [orgsyn.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene as a key building block in the development of novel chemical entities for pharmaceutical research. The protocols detailed below offer representative methods for the derivatization of this versatile reagent through nucleophilic substitution reactions.
Introduction
This compound is a valuable starting material in medicinal chemistry and drug discovery. The presence of difluoro- and methoxy- substituents on the benzene ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Fluorine substitution is known to enhance metabolic stability, binding affinity, and lipophilicity, which are critical parameters in drug design. The bromomethyl group serves as a reactive handle for the introduction of a wide variety of functional groups through nucleophilic substitution, enabling the synthesis of diverse compound libraries for biological screening.
The primary route for the derivatization of this compound involves the S_N2 displacement of the bromide ion by a nucleophile. This reaction is typically efficient and proceeds under mild conditions, making it an attractive method for the construction of complex molecules.
General Experimental Workflow
The following diagram outlines a general workflow for the synthesis, purification, and characterization of derivatives from this compound.
Caption: General experimental workflow for nucleophilic substitution.
Representative Synthetic Protocols
The following protocols describe the synthesis of representative derivatives of this compound via nucleophilic substitution with an amine, a thiol, and a cyanide source.
Protocol 1: Synthesis of a Secondary Amine Derivative
This protocol details the reaction of this compound with a primary amine to yield a secondary amine derivative.
Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 237.04 | 1.0 | 1.0 | 237 mg |
| Primary Amine (e.g., Benzylamine) | 107.15 | 1.2 | 1.2 | 129 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 | 276 mg |
| Acetonitrile (CH₃CN) | - | - | - | 5 mL |
Procedure:
-
To a round-bottom flask, add this compound (237 mg, 1.0 mmol), potassium carbonate (276 mg, 2.0 mmol), and acetonitrile (5 mL).
-
Add the primary amine (1.2 mmol) to the suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired secondary amine derivative.
Protocol 2: Synthesis of a Thioether Derivative
This protocol describes the formation of a thioether by reacting this compound with a thiol.
Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 237.04 | 1.0 | 1.0 | 237 mg |
| Thiol (e.g., Thiophenol) | 110.18 | 1.1 | 1.1 | 121 mg |
| Sodium Hydroxide (NaOH) | 40.00 | 1.2 | 1.2 | 48 mg |
| Ethanol (EtOH) | - | - | - | 5 mL |
Procedure:
-
In a round-bottom flask, dissolve the thiol (1.1 mmol) and sodium hydroxide (1.2 mmol) in ethanol (5 mL).
-
Add a solution of this compound (237 mg, 1.0 mmol) in ethanol (2 mL) to the reaction mixture.
-
Stir the mixture at room temperature for 4-8 hours, monitoring by TLC.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of a Nitrile Derivative
This protocol outlines the synthesis of a nitrile derivative using a cyanide salt. Caution: Cyanide salts are highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.
Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 237.04 | 1.0 | 1.0 | 237 mg |
| Sodium Cyanide (NaCN) | 49.01 | 1.5 | 1.5 | 74 mg |
| Dimethyl Sulfoxide (DMSO) | - | - | - | 5 mL |
Procedure:
-
Dissolve this compound (237 mg, 1.0 mmol) in DMSO (5 mL) in a round-bottom flask.
-
Carefully add sodium cyanide (74 mg, 1.5 mmol) to the solution.
-
Stir the mixture at 50 °C for 6-12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Quantitative Data
The following table summarizes representative, hypothetical data for the synthesis of derivatives from this compound. Actual results may vary depending on the specific nucleophile and reaction conditions.
| Derivative Type | Nucleophile | Yield (%) | Purity (%) (by HPLC) |
| Secondary Amine | Benzylamine | 85 | >98 |
| Thioether | Thiophenol | 92 | >99 |
| Nitrile | Sodium Cyanide | 78 | >97 |
Application in Drug Discovery: Targeting Signaling Pathways
Derivatives of this compound are of significant interest as potential inhibitors of various enzymes, including protein kinases, which are often dysregulated in diseases such as cancer. The synthesized derivatives can be screened for their ability to modulate specific signaling pathways.
The following diagram illustrates a simplified receptor tyrosine kinase (RTK) signaling pathway, a common target in cancer therapy. A hypothetical inhibitor derived from this compound could be designed to block the ATP-binding site of the kinase domain, thereby inhibiting downstream signaling.
Caption: A simplified RTK signaling pathway targeted by a hypothetical inhibitor.
Application of 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene in the Synthesis of Novel Immunomodulatory Agents
Introduction: 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene is a key synthetic intermediate in medicinal chemistry, primarily utilized for the introduction of the 3,5-difluoro-2-methoxybenzyl moiety into target molecules. This structural motif is of significant interest in drug discovery due to the unique physicochemical properties imparted by the fluorine and methoxy substituents. Fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability, while the methoxy group can influence receptor interactions and solubility. The strategic placement of these groups on the benzene ring creates a specific electronic and steric profile that can be exploited for designing potent and selective therapeutic agents.
Application in the Synthesis of PD-1/PD-L1 Inhibitors
Recent advancements in cancer immunotherapy have highlighted the importance of targeting immune checkpoint pathways, such as the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) axis. The interaction between PD-1 on T-cells and PD-L1 on tumor cells leads to the suppression of the anti-tumor immune response. Small molecules that can block this interaction are of high therapeutic value.
This compound serves as a crucial building block in the synthesis of a novel class of amide compounds that function as PD-1/PD-L1 inhibitors. These compounds have demonstrated potent blocking activity of the PD-1/PD-L1 interaction, leading to the reversal of T-cell function inhibited by PD-L1.
The general synthetic approach involves the alkylation of a suitable amine-containing scaffold, such as a pyrrolidine derivative, with this compound. This reaction, typically a nucleophilic substitution, attaches the 3,5-difluoro-2-methoxybenzyl group to the core structure, which is essential for the biological activity of the final compound.
Mechanism of Action and Signaling Pathway
The immunomodulatory compounds synthesized using this compound exert their effect by disrupting the PD-1/PD-L1 signaling cascade. By inhibiting the interaction between PD-1 and PD-L1, these small molecules prevent the dephosphorylation of downstream signaling molecules in the T-cell receptor (TCR) pathway. This leads to the activation of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway. The activation of NFAT results in the transcription of genes encoding for pro-inflammatory cytokines, such as interleukin-2 (IL-2), and other molecules that promote T-cell proliferation, survival, and cytotoxic activity against tumor cells.
Below is a diagram illustrating the proposed mechanism of action.
Caption: Inhibition of the PD-1/PD-L1 signaling pathway by a small molecule inhibitor, leading to T-cell activation.
Quantitative Data
While the patent literature describes the synthesis and qualitative activity of immunomodulatory compounds derived from this compound, specific quantitative data such as IC50 values are not publicly available in the reviewed documents. The compounds are noted for their strong PD-1/PD-L1 blocking activity and good pharmacokinetic properties.
| Compound Class | Target | Activity | Reference |
| Amide Derivatives | PD-1/PD-L1 Interaction | Strong Blocking Activity |
Experimental Protocols
The following is a general experimental protocol for the synthesis of a pyrrolidine-based immunomodulatory compound using this compound, based on standard organic synthesis methodologies.
Synthesis of (S)-1-(3,5-difluoro-2-methoxybenzyl)pyrrolidine-3-carboxylic acid
Objective: To synthesize a key intermediate for immunomodulatory compounds by reacting (S)-pyrrolidine-3-carboxylic acid with this compound.
Materials:
-
(S)-pyrrolidine-3-carboxylic acid
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of (S)-pyrrolidine-3-carboxylic acid (1.0 eq) in DMF, add potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.1 eq) in DMF to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired product, (S)-1-(3,5-difluoro-2-methoxybenzyl)pyrrolidine-3-carboxylic acid.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: General workflow for the synthesis of a key intermediate for immunomodulatory drugs.
Application Notes and Protocols for 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene as a versatile building block in organic synthesis and drug discovery. Due to the limited availability of specific literature for this compound, the following protocols are proposed based on well-established chemical principles and analogous reactions.
Introduction
This compound is a functionalized aromatic building block with significant potential in medicinal chemistry and materials science. The presence of a reactive bromomethyl group, coupled with the electronic effects of the difluoro and methoxy substituents, makes it a valuable intermediate for introducing the 3,5-difluoro-2-methoxyphenyl moiety into target molecules. This moiety can influence a compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical in drug design. The bromine atom serves as a good leaving group in nucleophilic substitution reactions, allowing for the formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.
Physicochemical Properties (Predicted)
| Property | Value |
| Molecular Formula | C₈H₇BrF₂O |
| Molecular Weight | 237.04 g/mol |
| Appearance | Colorless to light yellow oil or low melting solid |
| Boiling Point | Not available |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) |
Proposed Synthesis of this compound
The synthesis of this compound can be envisioned in a two-step sequence starting from the commercially available 2,4-difluorobenzoic acid. The proposed pathway involves the reduction of the carboxylic acid to the corresponding benzyl alcohol, followed by bromination.
Synthetic Workflow
Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene as a versatile building block in medicinal chemistry and materials science. The protocols detailed below are representative methods for conducting nucleophilic substitution reactions on this substrate, enabling the synthesis of a diverse range of derivatives.
Introduction
This compound is a valuable electrophilic starting material for the introduction of the 3,5-difluoro-2-methoxybenzyl moiety into various molecular scaffolds. The benzylic bromide is highly reactive towards a wide array of nucleophiles, proceeding primarily through an S(_N)2 mechanism. This reactivity allows for the facile formation of new carbon-heteroatom and carbon-carbon bonds. The presence of the difluoro and methoxy substituents on the aromatic ring can significantly influence the physicochemical properties of the resulting molecules, such as lipophilicity, metabolic stability, and receptor binding affinity, making this an attractive fragment in drug discovery programs.
Applications in Drug Discovery and Medicinal Chemistry
The 3,5-difluoro-2-methoxybenzyl motif is of significant interest in the development of novel therapeutic agents. The fluorine atoms can enhance metabolic stability by blocking sites of oxidation and can modulate the pKa of nearby functional groups. The methoxy group can act as a hydrogen bond acceptor and influence the conformation of the molecule. Consequently, derivatives of this compound are explored as intermediates in the synthesis of compounds targeting a range of biological targets.
Data Presentation: Representative Nucleophilic Substitution Reactions
The following table summarizes a series of potential nucleophilic substitution reactions with this compound, providing a general outlook on the expected products and typical reaction conditions based on analogous benzylic bromides.
| Nucleophile Type | Nucleophile | Reagent | Base | Solvent | Typical Temperature | Product |
| N-Nucleophile | Primary/Secondary Amine | R¹R²NH | K₂CO₃ or Et₃N | Acetonitrile or DMF | Room Temperature - 80 °C | 1-((R¹,R²-amino)methyl)-3,5-difluoro-2-methoxybenzene |
| N-Nucleophile | Azide | Sodium Azide (NaN₃) | - | DMF/Water | Room Temperature | 1-(Azidomethyl)-3,5-difluoro-2-methoxybenzene |
| O-Nucleophile | Phenol | ArOH | K₂CO₃ or Cs₂CO₃ | Acetone or Acetonitrile | Room Temperature - Reflux | 1-((Aryloxy)methyl)-3,5-difluoro-2-methoxybenzene |
| O-Nucleophile | Carboxylate | RCOOH | Et₃N or DBU | THF or Dichloromethane | Room Temperature | (3,5-Difluoro-2-methoxybenzyl) carboxylate |
| S-Nucleophile | Thiol | RSH | K₂CO₃ or NaH | DMF or THF | 0 °C - Room Temperature | 1-((R-thio)methyl)-3,5-difluoro-2-methoxybenzene |
| C-Nucleophile | Cyanide | Sodium Cyanide (NaCN) | - | DMSO/Water | Room Temperature - 50 °C | 2-(3,5-Difluoro-2-methoxyphenyl)acetonitrile |
Experimental Protocols
The following are detailed, representative protocols for key nucleophilic substitution reactions of this compound.
Protocol 1: Synthesis of N-((3,5-Difluoro-2-methoxybenzyl)amine Derivatives
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
-
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (anhydrous)
-
-
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add this compound and anhydrous acetonitrile.
-
Add the desired primary or secondary amine, followed by potassium carbonate.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to yield the pure N-((3,5-difluoro-2-methoxybenzyl)amine derivative.
-
Protocol 2: Synthesis of 1-((Aryloxy)methyl)-3,5-difluoro-2-methoxybenzene Derivatives
This protocol outlines a general method for the Williamson ether synthesis using this compound and a substituted phenol.
-
Materials:
-
This compound (1.0 eq)
-
Substituted Phenol (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetone or Acetonitrile
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the substituted phenol in acetone or acetonitrile.
-
Add potassium carbonate to the solution.
-
Add this compound to the reaction mixture.
-
Heat the mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, filter the mixture to remove the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by column chromatography or recrystallization to afford the desired 1-((aryloxy)methyl)-3,5-difluoro-2-methoxybenzene derivative.
-
Protocol 3: Synthesis of 1-((Arylthio)methyl)-3,5-difluoro-2-methoxybenzene Derivatives
This protocol provides a general procedure for the synthesis of thioethers from this compound and a thiol.
-
Materials:
-
This compound (1.0 eq)
-
Thiol (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq) or Sodium Hydride (NaH) (1.1 eq, 60% dispersion in mineral oil)
-
Dimethylformamide (DMF) or Tetrahydrofuran (THF) (anhydrous)
-
-
Procedure:
-
If using K₂CO₃: To a stirred solution of the thiol in anhydrous DMF, add potassium carbonate. Stir for 10-15 minutes at room temperature.
-
If using NaH: To a stirred solution of the thiol in anhydrous THF at 0 °C, carefully add sodium hydride. Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases.
-
Cool the reaction mixture to 0 °C and add a solution of this compound in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 1-((arylthio)methyl)-3,5-difluoro-2-methoxybenzene derivative.
-
Mandatory Visualizations
Caption: General workflow for nucleophilic substitution.
Caption: SN2 reaction pathway analogy.
Application Notes and Protocols for Cross-Coupling Reactions with 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for leveraging 1-(bromomethyl)-3,5-difluoro-2-methoxybenzene in various palladium-catalyzed cross-coupling reactions. The difluoromethoxybenzene motif is of significant interest in medicinal chemistry, as the incorporation of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[1][2][3] These protocols offer robust starting points for the synthesis of novel compounds for drug discovery and development.
Introduction to Cross-Coupling with this compound
This compound is a versatile building block for introducing a difluoro-methoxyphenylmethyl moiety into a range of organic molecules. The benzylic bromide functionality is amenable to several key cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This allows for the synthesis of diverse molecular scaffolds, which are valuable in the exploration of new chemical space for therapeutic agents. The strategic placement of two fluorine atoms and a methoxy group on the aromatic ring can significantly influence the electronic properties and conformation of the final products.
Suzuki-Miyaura Coupling: Formation of C(sp³)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between a benzylic halide and an organoboron compound. This reaction is particularly useful for synthesizing diarylmethane derivatives, which are common structural motifs in bioactive molecules.[4]
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ | THF/H₂O | 77 | 16 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ (2) | JohnPhos (4) | K₂CO₃ | DMF | 140 (MW) | 0.5 | 78 |
| 4 | 4-Fluorophenylboronic acid | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ | CPME/H₂O | 90 | 18 | 88 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
The vial is sealed with a septum and purged with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
In a separate vial, the palladium catalyst (1-5 mol%) and ligand (if required, 2-10 mol%) are mixed.
-
The catalyst/ligand mixture is then added to the reaction vial.
-
Degassed solvent is added via syringe.
-
The reaction mixture is heated to the specified temperature and stirred for the indicated time.
-
Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired diarylmethane derivative.
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Formation of C(sp³)-C(sp) Bonds
The Sonogashira coupling enables the formation of a carbon-carbon bond between a benzylic bromide and a terminal alkyne, providing access to propargyl-substituted aromatic compounds. These products are valuable intermediates in organic synthesis.
Quantitative Data Summary
The following table presents typical reaction conditions and yields for the Sonogashira coupling of this compound with various terminal alkynes.
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 65 | 12 | 82 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Diisopropylamine | Toluene | 80 | 8 | 90 |
| 3 | 1-Heptyne | [Pd(μ-I)PtBu₃]₂ (3) | - | LiHMDS | Toluene | RT | 0.5 | 88 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 50 | 16 | 75 |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a flame-dried Schlenk flask, add the palladium catalyst (2-5 mol%), copper(I) iodide (5-10 mol%, if applicable), and a stir bar.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Add the degassed solvent, followed by the base (e.g., triethylamine or diisopropylamine).
-
Add this compound (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) via syringe.
-
The reaction mixture is stirred at the specified temperature for the indicated time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with aqueous ammonium chloride solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Buchwald-Hartwig Amination: Formation of C(sp³)-N Bonds
The Buchwald-Hartwig amination is a versatile palladium-catalyzed reaction for the formation of carbon-nitrogen bonds.[5][6] It allows for the coupling of benzylic halides with a wide range of primary and secondary amines, providing access to a diverse array of substituted benzylamines.
Quantitative Data Summary
The following table outlines representative reaction conditions and yields for the Buchwald-Hartwig amination of this compound with various amines.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 91 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 76 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ | t-BuOH | 80 | 16 | 85 |
| 4 | Indole | Pd(OAc)₂ (2) | Xantphos (4) | K₂CO₃ | Toluene | 100 | 20 | 80 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, an oven-dried reaction tube is charged with the palladium precatalyst (1-2 mol%), the ligand (2-4 mol%), and the base (1.4-2.0 equiv.).
-
This compound (1.0 equiv.) and the amine (1.2 equiv.) are added, followed by the anhydrous, degassed solvent.
-
The reaction tube is sealed and removed from the glovebox.
-
The mixture is placed in a preheated oil bath and stirred vigorously for the specified time.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to give the desired N-benzylated product.
Caption: Workflow for the Buchwald-Hartwig amination reaction.
Safety and Handling
This compound is a lachrymator and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Palladium catalysts and phosphine ligands can be air- and moisture-sensitive, and their handling under an inert atmosphere is recommended for optimal results. The bases used in these reactions are often caustic and should be handled with care. Always consult the Safety Data Sheet (SDS) for all reagents before use.
References
- 1. benchchem.com [benchchem.com]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07841F [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Suzuki Coupling with 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene with various aryl and heteroaryl boronic acids or their derivatives. This reaction is a powerful tool for the synthesis of complex diarylmethane structures, which are significant scaffolds in medicinal chemistry and materials science. The presence of the difluoro-methoxy-benzene moiety offers unique electronic and conformational properties to the target molecules.
Reaction Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide (in this case, a benzylic bromide) and an organoboron compound.[1] The catalytic cycle involves three primary steps: oxidative addition of the palladium(0) catalyst to the benzylic bromide, transmetalation of the organic group from the activated boronic acid to the palladium complex, and reductive elimination to yield the desired product and regenerate the active palladium(0) catalyst.[2]
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocol is a general guideline for the Suzuki coupling of this compound. Optimization of the catalyst, ligand, base, and solvent system may be necessary for specific boronic acid coupling partners to achieve optimal yields.
Materials and Reagents
-
This compound
-
Aryl or heteroaryl boronic acid (or trifluoroborate salt)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂)[3][4]
-
Anhydrous solvent (e.g., DMF, THF/H₂O, Acetone/H₂O)[3]
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
General Procedure
-
To a dry reaction flask, add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and the base (2.0–3.0 equiv.).[5]
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
In a separate vial, mix the palladium catalyst (1-5 mol%) and the ligand (if required, 2-10 mol%).
-
Under a positive flow of inert gas, add the catalyst/ligand mixture to the reaction flask.
-
Add the anhydrous solvent via syringe.[5]
-
Heat the reaction mixture to the desired temperature (e.g., 80-140°C) and stir. Microwave conditions (e.g., 140°C for 20-60 minutes) can also be employed to potentially reduce reaction times.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired diarylmethane product.
Caption: Step-by-step experimental workflow for the Suzuki coupling reaction.
Data Presentation: Reaction Conditions
The successful Suzuki-Miyaura coupling of benzylic bromides is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize various conditions reported in the literature for the coupling of related benzylic halides, providing a strong starting point for optimization.
Table 1: Recommended Catalyst and Ligand Combinations
| Catalyst (mol%) | Ligand (mol%) | Notes | Reference |
| Pd(OAc)₂ (5) | JohnPhos (10) | Effective for microwave-assisted couplings of heterocyclic bromides. | [3] |
| PdCl₂(dppf)·CH₂Cl₂ (2) | None (dppf is the ligand) | Widely used for coupling with potassium aryltrifluoroborates. | [4] |
| PdCl₂ (1.7) | None (Ligand-free) | Mild, room temperature conditions reported for some substrates. | |
| trans-PdBr(N-Succ)(PPh₃)₂ (1) | None (PPh₃ is the ligand) | A universally effective precatalyst for various benzylic halides. | [6] |
| Pd(PPh₃)₄ (5) | None (PPh₃ is the ligand) | A classical, though sometimes less stable, catalyst option. | [3] |
Table 2: Base and Solvent System Selection
| Base (equiv.) | Solvent System | Temperature | Notes | Reference |
| K₂CO₃ (3.0) | DMF | 140°C (Microwave) | Good for a broad range of arylboronic acids. | [3] |
| Cs₂CO₃ (3.0) | THF/H₂O (10:1) | 77°C | Preferred conditions for coupling with potassium aryltrifluoroborates. | [4] |
| K₂CO₃ (2.5) | Acetone/H₂O (3:1) | Room Temp. | A mild, ligand-free system. | |
| Na₂CO₃ (2.5) | THF/H₂O (1:1) | 40°C | Effective conditions for benzylic halides, where water plays a key role. | [7] |
| K₃PO₄ | Toluene/H₂O (6:1) | N/A | A common base used in Suzuki couplings. | [8] |
Safety Precautions
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle under an inert atmosphere.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07841F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene is a versatile fluorinated building block with potential applications in the synthesis of novel agrochemicals. The presence of the difluoro-2-methoxyphenyl moiety can significantly influence the biological activity, metabolic stability, and physicochemical properties of a target molecule. The bromomethyl group serves as a reactive handle for the facile introduction of this scaffold into a variety of molecular frameworks, particularly through nucleophilic substitution reactions.
These application notes provide exemplary protocols for the use of this compound in the synthesis of two major classes of fungicides: pyrazole carboxamides and strobilurin analogues. The methodologies described are based on established synthetic strategies for these classes of agrochemicals and serve as a guide for the exploration of new active ingredients.
Hypothetical Application in Fungicide Synthesis
Synthesis of a Novel Pyrazole Carboxamide Fungicide Candidate
The pyrazole carboxamide class of fungicides, which includes commercial products like Bixafen and Fluxapyroxad, are potent inhibitors of the succinate dehydrogenase (SDH) enzyme. The following protocol describes a hypothetical synthesis of a novel pyrazole carboxamide fungicide candidate where the this compound is used to introduce a key structural motif.
Experimental Protocol: Synthesis of N-(3',5'-difluoro-2'-methoxybenzyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
-
Materials:
-
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (DCM), anhydrous
-
This compound
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Acid Chloride Formation: To a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DCM, a catalytic amount of DMF is added. The mixture is cooled to 0 °C, and oxalyl chloride (1.2 eq) is added dropwise. The reaction is stirred at room temperature for 2 hours or until the evolution of gas ceases. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acid chloride.
-
Amide Coupling: The crude acid chloride is redissolved in anhydrous DCM. In a separate flask, this compound (1.1 eq) and triethylamine (1.5 eq) are dissolved in anhydrous DCM. The solution of the acid chloride is added dropwise to this mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.
-
Work-up and Purification: The reaction mixture is washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the target compound.
-
Data Presentation
| Parameter | Value |
| Reactant 1 | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid |
| Reactant 2 | This compound |
| Product | N-(3',5'-difluoro-2'-methoxybenzyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide |
| Hypothetical Yield | 75-85% |
| Purity (by HPLC) | >98% |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.81 (s, 1H), 7.05-6.95 (m, 2H), 6.20 (br s, 1H), 4.65 (d, J = 6.0 Hz, 2H), 3.95 (s, 3H), 3.90 (s, 3H). |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -62.5 (s, 3F), -110.2 (m, 2F). |
Diagrams
Caption: Synthetic pathway for a novel pyrazole carboxamide.
Synthesis of a Novel Strobilurin Fungicide Analogue
Strobilurin fungicides, such as Azoxystrobin and Pyraclostrobin, are known for their broad-spectrum activity. They act by inhibiting mitochondrial respiration. The following protocol outlines a hypothetical synthesis of a strobilurin analogue using this compound.
Experimental Protocol: Synthesis of (E)-methyl 2-(2-((3,5-difluoro-2-methoxybenzyl)oxy)phenyl)-3-methoxyacrylate
-
Materials:
-
(E)-Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate
-
This compound
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Etherification: To a solution of (E)-methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate (1.0 eq) in anhydrous DMF, potassium carbonate (1.5 eq) is added. The mixture is stirred at room temperature for 30 minutes. This compound (1.1 eq) is then added, and the reaction mixture is heated to 60 °C and stirred for 6-8 hours.
-
Work-up and Purification: The reaction mixture is cooled to room temperature and poured into water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the target compound.
-
Data Presentation
| Parameter | Value |
| Reactant 1 | (E)-Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate |
| Reactant 2 | This compound |
| Product | (E)-methyl 2-(2-((3,5-difluoro-2-methoxybenzyl)oxy)phenyl)-3-methoxyacrylate |
| Hypothetical Yield | 80-90% |
| Purity (by HPLC) | >97% |
| Appearance | Colorless oil or a white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.55 (s, 1H), 7.30-7.20 (m, 2H), 7.00-6.90 (m, 4H), 5.15 (s, 2H), 3.85 (s, 3H), 3.70 (s, 3H), 3.65 (s, 3H). |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -110.5 (m, 2F). |
Diagrams
Caption: Synthesis of a novel strobilurin analogue.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis, purification, and characterization of agrochemical candidates using this compound.
Caption: General experimental workflow.
Conclusion
This compound is a promising building block for the synthesis of novel agrochemicals. The protocols provided herein offer a starting point for the development of new pyrazole carboxamide and strobilurin-type fungicides. The difluoro-2-methoxyphenyl moiety introduced by this reagent has the potential to enhance the biological efficacy and fine-tune the physicochemical properties of the resulting compounds, making it a valuable tool for researchers in the field of crop protection. Further optimization of reaction conditions and exploration of other scaffold derivatizations are encouraged to fully assess the potential of this versatile synthetic intermediate.
Application Notes and Protocols for 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene in Novel Material Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene is a versatile aromatic building block with significant potential for the development of novel materials and complex organic molecules. Its unique trifunctional substitution pattern—a reactive bromomethyl group, electron-withdrawing fluorine atoms, and an electron-donating methoxy group—offers a powerful platform for fine-tuning the electronic, physical, and biological properties of target compounds. The bromomethyl group serves as a key handle for a variety of nucleophilic substitution and cross-coupling reactions, enabling its incorporation into polymers, organic electronic materials, and pharmacologically active agents. The presence of both fluoro and methoxy substituents on the phenyl ring allows for precise modulation of molecular polarity, HOMO/LUMO energy levels, and metabolic stability, making it a highly attractive intermediate for advanced material and drug discovery applications.[1][2]
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on its chemical structure and data from analogous compounds.
| Property | Predicted Value |
| Molecular Formula | C₈H₇BrF₂O |
| Molecular Weight | 237.04 g/mol |
| Appearance | Colorless to light yellow liquid or low-melting solid |
| Boiling Point | Not available; likely >200 °C at atm. pressure |
| Solubility | Soluble in common organic solvents (e.g., THF, DCM, Acetone) |
| Reactivity | The bromomethyl group is a reactive electrophile |
Synthetic Protocol: Preparation of this compound
A plausible synthetic route to this compound involves the benzylic bromination of a suitable precursor, 3,5-difluoro-2-methoxytoluene. The precursor itself can be synthesized from commercially available starting materials such as 3,5-difluoroaniline.
Overall Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Benzylic Bromination of 3,5-Difluoro-2-methoxytoluene
This protocol describes the final step in the synthesis, the conversion of the methyl group to a bromomethyl group.
Materials:
-
3,5-Difluoro-2-methoxytoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-difluoro-2-methoxytoluene (1.0 eq) in CCl₄.
-
Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) under inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.
-
Filter the mixture to remove the succinimide and wash the solid with a small amount of cold CCl₄.
-
Combine the filtrate and washings, and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium sulfite solution, saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Application Notes for Novel Material Development
Building Block for Organic Light-Emitting Diodes (OLEDs)
The 3,5-difluoro-2-methoxyphenyl moiety is an excellent candidate for incorporation into materials for organic electronics.
-
Tuning of Electronic Properties: The two strongly electronegative fluorine atoms act as electron-withdrawing groups, which can lower both the HOMO and LUMO energy levels of a conjugated molecule.[3] This can facilitate electron injection and improve the stability of the material against oxidation.[3] The methoxy group, being electron-donating, provides a counter-effect, allowing for fine-tuning of the electronic properties.
-
Enhanced Stability: The high bond energy of C-F bonds can lead to materials with greater thermal and oxidative stability, potentially increasing the operational lifetime of OLED devices.[4][5]
-
Improved Morphology: C-H···F interactions can influence the solid-state packing of molecules, potentially leading to more ordered arrangements (e.g., π-stacking) that enhance charge carrier mobility.[3]
Caption: Use in the synthesis of novel OLED materials.
Monomer for High-Performance Polymers
The reactive bromomethyl group enables the synthesis of a variety of polymers with unique properties.
-
Polyethers: Williamson ether synthesis with diols can produce polyethers. The fluorinated and methoxylated backbone would be expected to impart properties such as high thermal stability, low dielectric constant, and specific solubility characteristics.[6]
-
Functional Polymers: The bromomethyl group can be converted to other functionalities (e.g., amine, azide, phosphonium salt) to create monomers for different types of polymerization, leading to materials for applications such as membranes, sensors, or polymer electrolytes.
Experimental Protocols for Derivatization
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid, a key reaction for synthesizing biaryl compounds for electronic materials.[7][8]
Reaction Workflow:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add an anhydrous solvent (e.g., dioxane, toluene, or DMF) and degas the mixture for 10-15 minutes.
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Typical Suzuki Coupling Conditions:
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Dioxane, Toluene, DMF |
| Temperature | 80 - 110 °C |
| Yield | 60-95% (expected, substrate-dependent) |
Protocol 2: Williamson Ether Synthesis
This protocol details the synthesis of an ether by reacting this compound with an alcohol or phenol, a common method for creating new linkages in polymers and small molecules.[9][10]
Reaction Workflow:
Caption: General workflow for a Williamson ether synthesis.
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the alcohol or phenol (1.1 eq) in an anhydrous solvent such as THF or DMF.
-
Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature to ensure complete formation of the alkoxide/phenoxide.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise to the alkoxide/phenoxide solution.
-
Stir the reaction at room temperature for 4-12 hours. Gentle heating may be required for less reactive substrates. Monitor the reaction by TLC.
-
After completion, carefully quench the reaction by the slow addition of water or saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting ether by column chromatography.
Typical Williamson Ether Synthesis Conditions:
| Parameter | Condition |
| Base | NaH, K₂CO₃ (for phenols), Cs₂CO₃ (for phenols) |
| Solvent | THF, DMF, Acetonitrile |
| Temperature | 0 °C to 60 °C |
| Yield | 70-95% (expected, substrate-dependent) |
Safety Information
-
Hazard Class: this compound is expected to be a lachrymator and corrosive due to the presence of the benzylic bromide functional group.
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere to prevent decomposition.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Role of Fluorobenzene Moieties in Organic Semiconductors and OLED Materials: Properties, Applications, and Latest Research News from China [fluorobenzene.ltd]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for Alkylation with 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene is a valuable reagent for introducing a difluorinated and methoxylated benzyl group onto various nucleophilic substrates. The presence of fluorine atoms can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets, making this reagent particularly interesting for applications in drug discovery and materials science. These protocols detail the general procedures for O-alkylation of phenols and N-alkylation of amines.
Reaction Principles
The fundamental reaction mechanism for alkylation using this compound is a bimolecular nucleophilic substitution (SN2) reaction. In this process, a nucleophile, such as a phenoxide or an amine, attacks the electrophilic carbon of the bromomethyl group. This concerted step results in the formation of a new carbon-oxygen or carbon-nitrogen bond and the displacement of the bromide ion as a leaving group. For weakly nucleophilic substrates like phenols or primary and secondary amines, the use of a base is essential to generate the more reactive anionic nucleophile (phenoxide) or to neutralize the acid produced during the reaction.
Experimental Protocols
3.1. Protocol for O-Alkylation of Phenols (Williamson Ether Synthesis)
This protocol provides a general method for the synthesis of aryl ethers.
Materials and Reagents:
-
Phenol derivative
-
This compound
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Deionized water
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous DMF to achieve a concentration of 0.1-0.5 M.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction to cool to room temperature.
-
Pour the mixture into deionized water and extract with ethyl acetate (3x).
-
Combine the organic extracts and wash with deionized water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
3.2. Protocol for N-Alkylation of Amines
This protocol outlines a general method for the synthesis of N-benzylated amines.
Materials and Reagents:
-
Primary or secondary amine
-
This compound
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Anhydrous Acetonitrile or Dichloromethane (DCM)
-
Ethyl acetate
-
Deionized water
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add the amine (1.0 equivalent), potassium carbonate (2.0 equivalents for primary amines, 1.5 for secondary), and anhydrous acetonitrile.
-
Add this compound (1.05 equivalents).
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction by TLC.
-
Once the starting amine is consumed, filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the product via flash column chromatography.
Data Presentation
The following tables summarize generalized reaction parameters for the alkylation reactions. Optimal conditions should be determined experimentally for each specific substrate.
Table 1: General Parameters for O-Alkylation
| Parameter | Recommended Conditions | Notes |
| Nucleophile | Phenols | Electron-rich phenols are more reactive. |
| Base | K₂CO₃, Cs₂CO₃ | Cs₂CO₃ is more reactive and suitable for less reactive phenols. |
| Solvent | DMF, Acetonitrile | Polar aprotic solvents are preferred. |
| Temperature | 60 - 80 °C | Higher temperatures may be required for deactivated phenols. |
| Reaction Time | 4 - 24 hours | Monitor by TLC for completion. |
| Equivalents of Alkylating Agent | 1.05 - 1.2 | A slight excess is recommended to ensure full conversion. |
Table 2: General Parameters for N-Alkylation
| Parameter | Recommended Conditions | Notes |
| Nucleophile | Primary & Secondary Amines | Primary amines can undergo dialkylation; use of excess amine can mitigate this. |
| Base | K₂CO₃, Et₃N, DIPEA | An inorganic base is easily removed by filtration. |
| Solvent | Acetonitrile, DCM, THF | Choice depends on substrate solubility. |
| Temperature | 25 - 50 °C | Reactions are typically faster than O-alkylation. |
| Reaction Time | 2 - 12 hours | Monitor by TLC. |
| Equivalents of Alkylating Agent | 1.0 - 1.1 | Near-stoichiometric amounts are often sufficient. |
Visualizations
Caption: General experimental workflow for alkylation reactions.
Caption: Sɴ2 mechanism for the alkylation of a nucleophile (Nu:⁻).
Application Notes and Protocols for the Reaction of 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene with Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic routes and experimental considerations for the reaction of 1-(bromomethyl)-3,5-difluoro-2-methoxybenzene with various primary and secondary amines. This reaction is a staple in medicinal chemistry for the synthesis of novel compounds, leveraging the fluorinated benzene moiety which is of significant interest in drug design for its ability to modulate pharmacokinetic and pharmacodynamic properties.
Introduction
The N-alkylation of amines with benzyl halides is a fundamental transformation in organic synthesis. This compound serves as a valuable electrophilic building block. The presence of two fluorine atoms and a methoxy group on the benzene ring can influence the reactivity of the benzylic bromide and impart unique properties to the resulting amine derivatives, such as altered lipophilicity and metabolic stability, which are crucial in drug discovery.[1][2] The general reaction scheme involves the nucleophilic substitution of the bromide by an amine.
General Reaction Scheme
The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic benzylic carbon, displacing the bromide ion. A base is typically required to neutralize the hydrobromic acid generated during the reaction, preventing the protonation of the starting amine and promoting the reaction to completion.
Reaction:
This compound + R1R2NH + Base → 1-(((R1)(R2)N)methyl)-3,5-difluoro-2-methoxybenzene + Base·HBr
Factors Influencing the Reaction
Several factors can affect the outcome of the N-alkylation reaction:
-
Nature of the Amine: The nucleophilicity of the amine is a key factor. Primary amines are generally more reactive than secondary amines due to less steric hindrance. Aromatic amines are less nucleophilic than aliphatic amines.
-
Base: The choice of base is critical. Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used and offer good yields. Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are also effective, particularly for preventing the formation of quaternary ammonium salts in the case of primary amines.[3]
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (MeCN) are preferred as they can dissolve the reactants and facilitate the SN2 reaction.[4]
-
Temperature: The reaction temperature can influence the reaction rate. Most N-alkylations with benzyl bromides are carried out at room temperature or with gentle heating.[4]
Experimental Protocols
The following are generalized protocols for the N-alkylation of amines with this compound. These should be considered as starting points and may require optimization for specific amine substrates.
Protocol 1: N-Alkylation using Potassium Carbonate in DMF
This protocol is suitable for a wide range of primary and secondary aliphatic amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq).
-
Dissolve the amine in anhydrous DMF.
-
Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution.
-
To this stirred suspension, add a solution of this compound (1.0-1.2 eq) in anhydrous DMF dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated amine.
Protocol 2: N-Alkylation using Triethylamine in Acetonitrile
This protocol is particularly useful for preventing dialkylation of primary amines.
Materials:
-
This compound
-
Amine (primary)
-
Triethylamine (TEA)
-
Anhydrous Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq) and triethylamine (1.5-2.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of this compound (1.0 eq) in anhydrous acetonitrile dropwise to the cooled amine solution over 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product via silica gel column chromatography.
Data Presentation
The following table summarizes representative reaction conditions and hypothetical yields for the N-alkylation of various amines with this compound based on general procedures for similar benzyl bromides.[3][5][6] Actual results may vary and require optimization.
| Entry | Amine | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | K₂CO₃ (2.0) | DMF | 25 | 12 | 85-95 |
| 2 | Piperidine | K₂CO₃ (2.0) | DMF | 25 | 8 | 90-98 |
| 3 | Aniline | Cs₂CO₃ (1.5) | MeCN | 60 | 24 | 60-75 |
| 4 | Morpholine | NaHCO₃ (2.2) | H₂O/SDS | 80 | 1 | 80-90 |
| 5 | n-Butylamine | TEA (1.5) | MeCN | 25 | 16 | 75-85 |
| 6 | Diethylamine | K₂CO₃ (2.0) | DMF | 50 | 10 | 88-96 |
Visualizations
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene. The information is designed to help improve reaction yields and address common challenges encountered during its use in synthetic chemistry, particularly in ether synthesis reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Williamson ether synthesis reaction with this compound is giving a low yield. What are the common causes?
A1: Low yields in Williamson ether synthesis with this substrate are often attributable to several factors:
-
Incomplete Deprotonation of the Nucleophile: For alcohols or phenols to be effective nucleophiles in this SN2 reaction, they must be fully deprotonated to their corresponding alkoxide or phenoxide.[1][2] If using a weak base, the equilibrium may not fully favor the anionic nucleophile, leading to a sluggish or incomplete reaction.
-
Steric Hindrance: While this compound is a primary benzylic bromide and generally well-suited for SN2 reactions, a bulky nucleophile (e.g., a sterically hindered phenol or secondary/tertiary alcohol) can significantly slow down the reaction rate, allowing side reactions to compete.[2]
-
Side Reactions: The primary competing reaction is elimination (E2), although this is less common with primary halides.[2] Another significant side reaction, particularly with phenoxides, is C-alkylation, where the benzyl group attaches to the aromatic ring of the phenol instead of the oxygen.[2]
-
Reaction Temperature: While heating is often necessary to drive the reaction to completion, excessively high temperatures can promote side reactions and decomposition of the starting material or product.[3]
-
Solvent Choice: The choice of solvent is critical. Protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its reactivity. Polar aprotic solvents are generally preferred.[2]
Q2: What is the optimal choice of base and solvent for reacting this compound with an alcohol or phenol?
A2: The ideal base and solvent combination depends on the acidity of your alcohol or phenol.
-
For Alcohols: A strong base is typically required to generate the alkoxide. Sodium hydride (NaH) or potassium hydride (KH) are effective choices as they irreversibly deprotonate the alcohol. The reaction should be carried out in a polar aprotic solvent like tetrahydrofuran (THF), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) to maximize the nucleophilicity of the alkoxide.[2][4]
-
For Phenols: Phenols are more acidic than alcohols, so a wider range of bases can be used. For many phenols, milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are sufficient and can help to minimize side reactions.[2] Stronger bases like NaH can also be used. DMF and acetonitrile are excellent solvent choices for these reactions.[4]
Q3: I am observing multiple spots on my TLC plate, suggesting side products. What are they likely to be and how can I minimize them?
A3: Besides your desired ether, common side products include:
-
C-Alkylated Product (with phenoxides): The phenoxide ion is an ambident nucleophile, meaning it can react through the oxygen (O-alkylation) or the aromatic ring (C-alkylation).[2] To favor O-alkylation, using polar aprotic solvents is recommended.[1]
-
Elimination Product: Although less likely with a primary bromide, forcing conditions (high temperature, sterically hindered base) could lead to some elimination. Using less hindered bases and moderate temperatures can mitigate this.
-
Starting Material: Unreacted starting materials will also be present if the reaction has not gone to completion.
To minimize side products, ensure complete deprotonation of your nucleophile, use a suitable polar aprotic solvent, and optimize the reaction temperature.
Q4: How do the fluorine substituents on the aromatic ring of this compound affect its reactivity?
A4: The two fluorine atoms are strong electron-withdrawing groups. This has a notable impact on the reactivity of the benzylic bromide. The inductive electron withdrawal can slightly decrease the rate of the SN2 reaction by destabilizing the transition state which has developing positive charge on the benzylic carbon.[5] However, this effect is generally modest for benzylic systems, and the compound remains a reactive electrophile for SN2 reactions.
Quantitative Data
The yield of Williamson ether synthesis is highly dependent on the specific nucleophile and reaction conditions. Below is a table summarizing typical yields for reactions of substituted benzyl bromides with various nucleophiles under optimized conditions.
| Benzyl Bromide Substrate | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Methoxybenzyl bromide | Phenol | K₂CO₃ | DMF | 80 | >95 |
| Benzyl bromide | 1-Decanol | KOH (solid) | None | 100 | 95 |
| Benzyl bromide | Benzyl Alcohol | KOH (solid) | None | 100 | 96 |
| 2,6-di-tert-butylphenol | n-Propyl bromide | KOH | DMSO | 20-40 | ~48 (O-alkylation) |
| 2,6-di-tert-butylphenol | Ethyl bromide | KOH | DMSO | 20-40 | ~87 (O-alkylation) |
Data adapted from analogous reactions in the literature. Yields are highly substrate and condition-dependent.
Experimental Protocols
General Protocol for the Williamson Ether Synthesis of a Phenol with this compound:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired phenol (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to dissolve the reactants (a concentration of 0.1-0.5 M is a good starting point).
-
Reagent Addition: Add this compound (1.1 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80 °C and stir. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can range from 4 to 12 hours.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water (3x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to obtain the pure aryl benzyl ether.
Visual Guides
Below are diagrams to help visualize the reaction workflow and troubleshoot common issues.
Caption: General experimental workflow for Williamson ether synthesis.
Caption: Troubleshooting guide for low reaction yield.
References
Navigating the Reactivity of 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene in their experiments. This benzylic halide is a valuable reagent in organic synthesis, particularly for the introduction of the 3,5-difluoro-2-methoxybenzyl moiety. However, its reactivity can lead to several side reactions. This guide aims to help users identify, mitigate, and troubleshoot these potential issues.
Troubleshooting Guide
This section addresses specific problems that may arise during reactions involving this compound.
Issue 1: Low Yield of the Desired Product and Presence of a More Polar Impurity
-
Possible Cause: Hydrolysis of the starting material. The bromomethyl group is susceptible to reaction with water, leading to the formation of the corresponding alcohol, 1-(Hydroxymethyl)-3,5-difluoro-2-methoxybenzene.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly before use. Use anhydrous solvents and reagents. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Purity: Use freshly opened, high-purity anhydrous solvents. Some solvents can absorb atmospheric moisture over time.
-
Reagent Purity: Ensure that all other reagents, especially bases, are free from water.
-
Issue 2: Formation of Multiple Products with Similar Mass Spectra
-
Possible Cause: Nucleophilic substitution by other species in the reaction mixture. If your reaction contains multiple nucleophilic sites or impurities, the bromomethyl group can react indiscriminately.
-
Troubleshooting Steps:
-
Purify Reagents: Ensure the purity of your nucleophile and other reagents to avoid competing reactions.
-
Control Stoichiometry: Use a precise stoichiometry of the nucleophile to the electrophile (this compound). An excess of the electrophile can lead to multiple additions if the product is also nucleophilic.
-
Temperature Control: Running the reaction at a lower temperature can often increase the selectivity for the desired reaction pathway.
-
Issue 3: Observation of a Colored Byproduct and Potential Polymerization
-
Possible Cause: Formation of a reactive intermediate, potentially through elimination or decomposition, especially in the presence of strong bases or at elevated temperatures. This can lead to complex mixtures and polymerization.
-
Troubleshooting Steps:
-
Choice of Base: If a base is required, consider using a milder, non-nucleophilic base.
-
Temperature Management: Avoid high reaction temperatures. Monitor the reaction progress closely and stop it as soon as the starting material is consumed.
-
Light Protection: Aromatic bromine compounds can be sensitive to light.[1] Protect the reaction mixture from light by wrapping the flask in aluminum foil.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions of this compound?
A1: The most prevalent side reaction is hydrolysis of the bromomethyl group to the corresponding benzyl alcohol. Other common side reactions include nucleophilic substitution with unintended nucleophiles present in the reaction mixture and potential decomposition or polymerization under harsh conditions (e.g., high temperature, strong bases).
Q2: How should I store this compound to minimize degradation?
A2: To ensure its stability, store this compound in a tightly sealed container in a cool, dry, and dark place.[1] For long-term storage, refrigeration and storage under an inert atmosphere (argon or nitrogen) are recommended.
Q3: My NMR spectrum shows an unexpected singlet around 4.5 ppm. What could this be?
A3: A singlet in this region is characteristic of a benzylic alcohol's methylene protons (-CH₂OH). This strongly suggests that your starting material has undergone hydrolysis to form 1-(Hydroxymethyl)-3,5-difluoro-2-methoxybenzene.
Q4: Can I use protic solvents for reactions with this compound?
A4: While possible for certain reactions, using protic solvents like methanol or ethanol increases the risk of solvolysis, where the solvent acts as a nucleophile and displaces the bromide. Aprotic solvents such as THF, DMF, or acetonitrile are generally recommended.
Quantitative Data Summary
The following table provides hypothetical data on the impact of reaction conditions on the yield of a desired product in a typical nucleophilic substitution reaction.
| Entry | Solvent | Base | Temperature (°C) | Reaction Time (h) | Desired Product Yield (%) | Hydrolysis Byproduct (%) |
| 1 | Acetonitrile (anhydrous) | K₂CO₃ | 60 | 4 | 85 | 5 |
| 2 | Acetonitrile (technical grade) | K₂CO₃ | 60 | 4 | 65 | 25 |
| 3 | THF (anhydrous) | NaH | 25 | 2 | 90 | <2 |
| 4 | Methanol | K₂CO₃ | 60 | 4 | 40 | 15 (plus 45% methoxy ether byproduct) |
| 5 | Acetonitrile (anhydrous) | DBU | 80 | 2 | 50 | 10 (plus decomposition) |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with a Phenol
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Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the phenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetonitrile (10 mL per mmol of phenol).
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Reaction Initiation: Add this compound (1.1 eq.) to the stirred suspension at room temperature.
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Reaction Monitoring: Heat the reaction mixture to 60 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
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Purification: Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Protocol 2: Monitoring for Hydrolysis Byproduct
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Sample Preparation: Withdraw a small aliquot from the reaction mixture and dilute it with the mobile phase used for analysis.
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LC-MS Analysis: Inject the sample onto a C18 reverse-phase column. Use a gradient of water and acetonitrile (both with 0.1% formic acid) as the mobile phase.
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Data Interpretation: Monitor for the mass of the expected product and the mass of the hydrolysis byproduct, 1-(Hydroxymethyl)-3,5-difluoro-2-methoxybenzene. The presence of the latter indicates moisture in the reaction.
Visualizations
Caption: Troubleshooting flowchart for side reactions.
Caption: Main reaction vs. potential side reactions.
References
Technical Support Center: Purification of 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene and its derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound derivatives.
Issue 1: Low or No Recovery of the Product from Column Chromatography
| Possible Cause | Suggested Solution |
| Compound Decomposition on Silica Gel | The benzylic bromide may be unstable on silica gel. Perform a quick stability test by spotting the crude material on a TLC plate, letting it sit for an hour, and then eluting to see if new spots appear. If unstable, consider using a less acidic stationary phase like alumina or a deactivated silica gel. |
| Incorrect Solvent System | The chosen eluent may be too weak to move the compound off the column or too strong, causing it to elute with the solvent front. Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.4 for the desired product. |
| Product is Highly Volatile | The product may be co-evaporating with the solvent during fraction collection and concentration. Use lower temperatures and pressures for solvent removal. |
| Insoluble Product | The crude product may not have fully dissolved in the loading solvent, leading to precipitation at the top of the column. Ensure complete dissolution of the sample before loading. A stronger loading solvent can be used, but in minimal amounts. |
Issue 2: Product Contaminated with Impurities After Purification
| Possible Cause | Suggested Solution |
| Co-eluting Impurities | An impurity may have a similar polarity to the product, making separation by column chromatography difficult. Try a different solvent system to improve separation. If that fails, consider an alternative purification method like recrystallization or preparative HPLC. |
| Isomeric Impurities | Bromination of the aromatic ring can sometimes lead to the formation of isomers, such as 1-(Bromomethyl)-2,4-difluoro-6-methoxybenzene. These may be difficult to separate by standard chromatography. A high-resolution separation technique or recrystallization may be necessary. |
| Residual Starting Material | Incomplete reaction can leave unreacted starting material. Optimize the reaction conditions to drive it to completion. If separation is necessary, adjust the chromatography gradient to better resolve the starting material and product. |
| Bis-brominated Byproducts | Over-bromination can lead to the formation of dibrominated species. These are typically less polar than the desired product and should elute earlier from the column. A shallower gradient during chromatography can improve separation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: Common impurities can include unreacted 3,5-difluoro-2-methoxytoluene (starting material), isomeric bromination products, and bis-brominated byproducts. The presence and amount of these impurities will depend on the specific reaction conditions used.
Q2: How can I test the stability of my compound on silica gel?
A2: A simple method is to perform a 2D TLC. Spot your crude product on a square TLC plate and run it in a suitable solvent system. Then, turn the plate 90 degrees and run it again in the same solvent system. If your compound is stable, you will see spots only along the diagonal. Off-diagonal spots indicate decomposition on the silica.
Q3: My compound is a solid. Is recrystallization a viable purification method?
A3: Yes, if your compound is a solid, recrystallization can be an excellent and scalable purification method. You will need to screen for a suitable solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble at all temperatures.
Q4: What are some recommended starting solvent systems for column chromatography?
A4: A good starting point for non-polar compounds like this is a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane. Based on TLC analysis, you can adjust the ratio to achieve optimal separation. For example, you could start with 95:5 Hexanes:Ethyl Acetate and gradually increase the polarity.
Q5: The purified compound appears to be degrading over time. How should I store it?
A5: Benzylic bromides can be lachrymatory and are often sensitive to light, moisture, and heat. It is recommended to store the purified product in a tightly sealed container, under an inert atmosphere (like argon or nitrogen), at low temperatures (e.g., in a refrigerator or freezer), and protected from light.
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
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Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel and adding this to the top of the column.
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Elution: Start the elution with the initial non-polar solvent system. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.
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Fraction Collection: Collect fractions and monitor their composition using TLC.
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Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Representative Recrystallization Procedure
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Solvent Selection: In a small test tube, add a small amount of the crude solid product. Add a potential recrystallization solvent dropwise while heating and agitating until the solid dissolves.
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Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the solution in an ice bath.
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Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
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Drying: Dry the purified crystals under vacuum.
Quantitative Data Summary
The following table provides representative data for the purification of a crude this compound sample. Actual results may vary depending on the specific reaction and purification conditions.
| Purification Method | Starting Purity (by GC-MS) | Final Purity (by GC-MS) | Yield (%) | Notes |
| Flash Column Chromatography | 85% | >98% | 75% | Eluent: Hexanes/Ethyl Acetate gradient (98:2 to 90:10). |
| Recrystallization | 85% | >99% | 60% | Solvent: Isopropanol/Water. |
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: A logical flowchart for troubleshooting common purification issues.
Stability of 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene under acidic conditions
This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability and use of 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene, particularly in acidic environments. This information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is a substituted benzyl bromide. Benzyl bromides are typically reactive electrophiles used in a variety of nucleophilic substitution reactions.[1][2][3] The stability of this specific compound is influenced by the electronic effects of the substituents on the benzene ring. The methoxy group (-OCH₃) is an electron-donating group, which can stabilize a positive charge at the benzylic position through resonance. Conversely, the two fluorine atoms are electron-withdrawing groups, which tend to destabilize a positive charge. The interplay of these opposing effects dictates the compound's overall reactivity and stability.
Q2: How does this compound behave under acidic conditions?
Under acidic conditions, particularly in the presence of nucleophiles such as water, this compound is susceptible to degradation. The primary degradation pathway is likely to be an SN1-type hydrolysis. The acid can protonate the methoxy group, further enhancing the leaving group ability of the bromide and facilitating the formation of a benzylic carbocation. This carbocation is stabilized by the resonance contribution from the methoxy group. The carbocation can then be attacked by water or other nucleophiles present in the reaction mixture.
Q3: What are the potential side products when using this compound in acidic media?
Q4: Are there any recommended storage conditions to ensure the stability of this compound?
To ensure long-term stability, this compound should be stored in a cool, dry, and dark place, away from moisture and strong acids or bases. Inert atmosphere storage (e.g., under argon or nitrogen) is recommended to prevent hydrolysis from atmospheric moisture.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound in an acidic environment.
| Observed Issue | Potential Cause | Recommended Solution |
| Low or no yield of the desired product | Degradation of the starting material due to acidic conditions. | - Minimize reaction time. - Use a less acidic catalyst or a non-acidic alternative if the reaction chemistry allows. - Perform the reaction at a lower temperature to reduce the rate of degradation. - Ensure all reagents and solvents are anhydrous. |
| Formation of multiple unexpected byproducts | The benzylic carbocation intermediate is reacting with various nucleophiles in the reaction mixture. | - Use a non-nucleophilic solvent. - Control the stoichiometry of the nucleophile carefully. - Consider using a protecting group strategy if sensitive functional groups are present. |
| Reaction fails to go to completion | Deactivation of the reagent due to hydrolysis. | - Add the reagent in portions over the course of the reaction. - Use a phase-transfer catalyst to facilitate the reaction in a biphasic system, potentially protecting the reagent from bulk aqueous acid.[4] |
| Inconsistent reaction outcomes | Variable amounts of water or acid in the reaction setup. | - Standardize the procedure for drying solvents and reagents. - Accurately measure the concentration and amount of acid used. |
Experimental Protocols Cited
While specific protocols for the degradation of this compound are not available, a general understanding of its reactivity can be derived from protocols for similar compounds. For instance, the hydrolysis of benzyl halides is a well-documented process.
General Protocol for Monitoring Hydrolysis by HPLC:
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Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
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Reaction Initiation: In a thermostated vial, add an aliquot of the stock solution to an acidic aqueous solution (e.g., 0.1 M HCl in water/acetonitrile mixture).
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Time-point Analysis: At regular intervals, withdraw an aliquot of the reaction mixture, quench the reaction (e.g., by neutralizing the acid with a base), and dilute with the mobile phase.
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HPLC Analysis: Inject the sample onto a reverse-phase HPLC column (e.g., C18). Use a suitable mobile phase (e.g., a gradient of water and acetonitrile with a small amount of acid like trifluoroacetic acid) to separate the starting material from the hydrolysis product, (3,5-difluoro-2-methoxyphenyl)methanol.
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Detection: Monitor the elution profile using a UV detector at a wavelength where both the reactant and product have significant absorbance.
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Quantification: Determine the relative peak areas of the starting material and the product to calculate the extent of degradation over time.
Visualizations
Below is a diagram illustrating the likely degradation pathway of this compound under acidic conditions.
References
- 1. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions [organic-chemistry.org]
Technical Support Center: Optimizing Reaction Conditions for 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during this benzylic bromination reaction.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through a free-radical bromination of the benzylic methyl group of 3,5-difluoro-2-methoxytoluene. The most common and effective method is the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.
Q2: What are the key reaction parameters to control for a successful synthesis?
A2: Several parameters are crucial for optimizing the yield and purity of the final product. These include the choice of solvent, the type and concentration of the radical initiator, reaction temperature, and reaction time. Careful control of these variables can help minimize the formation of common byproducts.
Q3: What are the most common side reactions to be aware of?
A3: The primary side reactions of concern are over-bromination, leading to the formation of dibromo- and tribromomethyl byproducts, and aromatic bromination, where a bromine atom is substituted onto the benzene ring. The electron-donating nature of the methoxy group can increase the susceptibility of the aromatic ring to electrophilic attack if bromine concentration becomes too high.
Experimental Protocols
A detailed experimental protocol for the benzylic bromination of a structurally similar compound, p-methoxytoluene, is provided below as a starting point. This can be adapted for 3,5-difluoro-2-methoxytoluene.
General Protocol for Benzylic Bromination using N-Bromosuccinimide (NBS):
To a solution of the substituted toluene (1.0 equivalent) in a suitable solvent (e.g., carbon tetrachloride, acetonitrile, or a non-polar alternative), N-Bromosuccinimide (NBS) (1.05-1.2 equivalents) and a radical initiator (e.g., AIBN or benzoyl peroxide, 0.02-0.1 equivalents) are added. The reaction mixture is heated to reflux under inert atmosphere and monitored by TLC or GC. Upon completion, the mixture is cooled, filtered to remove succinimide, and the filtrate is washed, dried, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as recrystallization or column chromatography.
Data Presentation
The following tables summarize the impact of various reaction parameters on the outcome of benzylic bromination reactions of substituted toluenes. This data is compiled from literature on analogous reactions and serves as a guide for optimization.
Table 1: Effect of Solvent on Benzylic Bromination
| Solvent | Polarity | Typical Reaction Time | Observations |
| Carbon Tetrachloride (CCl₄) | Non-polar | 4-8 hours | Historically common, good yields, but toxic and environmentally hazardous. |
| Acetonitrile (CH₃CN) | Polar Aprotic | 2-6 hours | Can promote faster reaction rates.[1] |
| (Trifluoromethyl)benzene | Non-polar | 4-8 hours | A less toxic alternative to CCl₄. |
| Dichloromethane (CH₂Cl₂) | Polar Aprotic | 3-7 hours | Effective solvent, but can be reactive with NBS under certain conditions. |
Table 2: Comparison of Radical Initiators
| Initiator | Activation Method | Typical Concentration (mol%) | Optimal Temperature Range |
| Azobisisobutyronitrile (AIBN) | Thermal | 2-5 | 70-90°C |
| Benzoyl Peroxide (BPO) | Thermal | 2-5 | 80-100°C |
| UV Light (e.g., 254 nm lamp) | Photochemical | N/A | Room Temperature to Reflux |
Troubleshooting Guide
Problem 1: Low or no conversion of the starting material.
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Possible Cause: Inactive radical initiator.
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Solution: Ensure the radical initiator is fresh and has been stored correctly. Consider adding a fresh portion of the initiator.
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Possible Cause: Insufficient reaction temperature.
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Solution: Verify the reaction is at the appropriate reflux temperature for the chosen solvent.
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Possible Cause: Presence of radical inhibitors.
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Solution: Ensure all glassware is clean and free of contaminants. Use freshly distilled solvents if necessary.
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Problem 2: Formation of significant amounts of dibrominated byproduct.
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Possible Cause: Excess of NBS.
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Solution: Use a stoichiometric amount or a slight excess (1.05 equivalents) of NBS.
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Possible Cause: High local concentration of bromine.
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Solution: Ensure vigorous stirring to maintain a homogeneous reaction mixture. Consider slow addition of NBS.
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Problem 3: Competing aromatic bromination.
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Possible Cause: Presence of acidic impurities.
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Solution: Use freshly recrystallized NBS. Consider adding a non-nucleophilic base like calcium carbonate to scavenge any HBr formed.
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Possible Cause: High bromine concentration.
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Solution: The use of NBS is intended to maintain a low, steady concentration of bromine. Ensure efficient stirring and avoid overheating.
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Problem 4: Difficulty in purifying the product.
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Possible Cause: Co-elution of the product and unreacted starting material or byproducts.
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Solution: Optimize the solvent system for column chromatography. Consider recrystallization from a suitable solvent system.
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Possible Cause: Instability of the product.
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Solution: Benzyl bromides can be lachrymatory and unstable. Store the purified product under an inert atmosphere at low temperature and use promptly.
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Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for common synthesis issues.
References
1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene reaction mechanism troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: This molecule possesses two primary electrophilic sites susceptible to reaction:
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Benzylic Bromide (-CH₂Br): This site is highly reactive towards nucleophilic substitution (both SN1 and SN2 mechanisms), making it suitable for introducing a wide range of functional groups. The benzylic position's reactivity is enhanced due to the stability of the potential benzylic carbocation or the transition state in an SN2 reaction.[1][2][3]
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Aryl Bromide (-Br on the benzene ring): This site is less reactive than the benzylic bromide in nucleophilic substitutions but is the target for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination.
The key challenge in working with this molecule is achieving chemoselectivity between these two sites.
Q2: I am attempting a nucleophilic substitution on the bromomethyl group, but I am seeing low yield and several side products. What could be the cause?
A2: Low yields and side products in nucleophilic substitutions at the benzylic position can arise from several factors:
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Steric Hindrance: While the benzylic position is generally reactive, bulky nucleophiles may face steric hindrance, slowing down the desired SN2 reaction.[4][5][6]
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Competing Elimination (E2) Reactions: Strong, bulky bases can promote E2 elimination, especially if there are protons on the carbon adjacent to the benzylic carbon (which is not the case for this specific molecule, but is a general consideration for substituted benzyl bromides).[4][5]
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Solvent Effects: The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO generally favor SN2 reactions by solvating the cation of the nucleophile's salt, thereby increasing the nucleophilicity of the anion.[4][7] Protic solvents can solvate the nucleophile, reducing its reactivity, and may favor SN1 pathways.
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Base Strength: For reactions requiring a base to deprotonate a pro-nucleophile (e.g., an alcohol in a Williamson ether synthesis), incomplete deprotonation due to a weak base can lead to low conversion. Stronger bases like sodium hydride (NaH) are often more effective than hydroxides or carbonates.[4][7]
Q3: Can I perform a Suzuki-Miyaura cross-coupling reaction on the aryl bromide without affecting the bromomethyl group?
A3: Achieving chemoselectivity can be challenging but is possible under carefully controlled conditions. The benzylic bromide is also susceptible to reaction under Suzuki-Miyaura conditions. To favor reaction at the aryl bromide, consider the following:
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Catalyst and Ligand Choice: Some palladium catalysts and ligands may show preferential reactivity towards aryl halides over benzylic halides. For instance, catalysts with bulky, electron-rich phosphine ligands are often employed for aryl halide activation.[8][9]
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Reaction Temperature: Lowering the reaction temperature may favor the generally more facile oxidative addition to the aryl bromide over the benzylic bromide.
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Base Selection: The choice of base can influence the reaction outcome. A milder base may reduce the likelihood of side reactions involving the benzylic bromide.
Conversely, if the desired reaction is at the benzylic position, specific catalysts have been developed for the Suzuki-Miyaura coupling of benzylic halides.[1][4][9][10]
Q4: Is it possible to form a Grignard reagent from the aryl bromide of this compound?
A4: The formation of a Grignard reagent at the aryl bromide position is highly unlikely to be successful without protecting the bromomethyl group. The Grignard reagent, once formed, is a strong nucleophile and base and would readily react with the highly electrophilic benzylic bromide of another molecule, leading to Wurtz-type coupling and other side products.[11][12] Electron-donating methoxy groups can also sometimes hinder Grignard formation.[13][14]
Troubleshooting Guides
Guide 1: Williamson Ether Synthesis
Problem: Low yield of the desired ether when reacting this compound with an alcohol.
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Incomplete Deprotonation of Alcohol | Use a stronger base, such as Sodium Hydride (NaH), to ensure complete formation of the alkoxide. | Alkoxides are much stronger nucleophiles than their corresponding alcohols. Incomplete deprotonation leads to a lower concentration of the active nucleophile.[7] |
| Suboptimal Solvent | Use a polar aprotic solvent like DMF, DMSO, or THF. Ensure the solvent is anhydrous. | These solvents enhance the nucleophilicity of the alkoxide and favor the SN2 mechanism.[4][7] Water will protonate the alkoxide, rendering it inactive. |
| Steric Hindrance | If using a bulky alcohol, consider increasing the reaction temperature or time. Alternatively, explore alternative ether synthesis methods like the Mitsunobu reaction. | The SN2 reaction is sensitive to steric bulk on the nucleophile.[4][15] |
| Side Reactions | Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. | The presence of oxygen can lead to undesired side reactions. |
Guide 2: Suzuki-Miyaura Cross-Coupling at the Aryl Bromide
Problem: A mixture of products is obtained, including reaction at the benzylic position and/or decomposition.
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Lack of Chemoselectivity | Screen different palladium catalysts and phosphine ligands. Consider catalysts known for selective aryl halide activation. | The choice of catalyst and ligand is crucial for controlling which C-Br bond undergoes oxidative addition to the palladium center. |
| Reaction at Benzylic Position | Lower the reaction temperature and use the mildest effective base. | Benzylic bromides can also participate in Suzuki-Miyaura couplings. Milder conditions may favor the reaction at the more reactive aryl bromide.[1][4] |
| Decomposition of Starting Material | Ensure all reagents and solvents are thoroughly degassed to remove oxygen. | Oxygen can deactivate the palladium catalyst and lead to side reactions. |
| Homocoupling of Boronic Acid | Use a slight excess of the boronic acid and ensure efficient stirring. | Inefficient mixing can lead to localized high concentrations of the boronic acid, promoting homocoupling. |
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis
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To a solution of the desired alcohol (1.2 equivalents) in anhydrous DMF, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
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Stir the mixture at room temperature for 30 minutes or until hydrogen evolution ceases.
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Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
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Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling at the Benzylic Position
Note: This protocol is adapted from procedures for Suzuki-Miyaura reactions of benzyl halides and may require optimization for this specific substrate.[1][4]
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In a reaction vessel, combine this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and a suitable base such as cesium carbonate (2.0 equivalents).
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Add a palladium catalyst, for example, PdCl₂(dppf)·CH₂Cl₂ (2-5 mol%).
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Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
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Add a degassed solvent system, such as a mixture of THF and water.
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Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
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After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the product by flash column chromatography.
Visualizations
Caption: Reaction pathways for this compound.
Caption: A decision tree for troubleshooting low-yield reactions.
References
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 6. m.youtube.com [m.youtube.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Benzyl Bromide [commonorganicchemistry.com]
- 9. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Cu-Catalyzed Suzuki–Miyaura reactions of primary and secondary benzyl halides with arylboronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Preventing decomposition of 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene
This technical support center provides guidance on preventing the decomposition of 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene. The information is intended for researchers, scientists, and professionals in drug development. The advice provided is based on the general chemical properties of benzylic bromides and may require adaptation for specific experimental contexts.
Troubleshooting Guide
Users may encounter several issues during the storage and handling of this compound. The following table summarizes common problems, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Yellowing or discoloration of the compound | Exposure to light, air (oxidation), or trace acid/base impurities leading to decomposition. | Store in an amber vial under an inert atmosphere (e.g., argon or nitrogen). Ensure all glassware is clean and dry before use. |
| Decreased purity over time (observed by NMR, GC, etc.) | Hydrolysis due to moisture. Slow decomposition at ambient temperature. | Store in a desiccator at low temperature (-20°C is recommended for long-term storage). Minimize exposure to atmospheric moisture. |
| Precipitate formation in solution | Reaction with solvent or impurities, or precipitation of decomposition products. | Use only high-purity, dry solvents. If a precipitate forms, it may be necessary to filter the solution before use. |
| Inconsistent reaction yields | Degradation of the starting material. | Use freshly acquired or purified this compound for reactions. Monitor the purity of the stock material regularly. |
| Irritating fumes upon opening the container | The compound is a lachrymator, and decomposition can release volatile byproducts like hydrogen bromide. | Always handle this compound in a well-ventilated fume hood[1][2]. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For long-term stability, it is recommended to store this compound at -20°C in a tightly sealed, amber glass container under an inert atmosphere (argon or nitrogen). For short-term storage, refrigeration (2-8°C) is acceptable. The container should be placed inside a desiccator to protect it from moisture.
Q2: Does this compound require a stabilizer?
A2: While not always supplied with a stabilizer, for benzylic bromides that are prone to decomposition, a stabilizer can be beneficial. Some commercial preparations of benzyl bromide are stabilized with propylene oxide[3][4]. If you observe rapid degradation, the addition of a small amount of a radical scavenger or a non-nucleophilic base might be considered, depending on your intended application. However, this could interfere with subsequent reactions.
Q3: How can I monitor the purity of my this compound sample?
A3: The purity can be monitored by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography (GC), or Thin Layer Chromatography (TLC). For NMR, the appearance of new signals or a change in the integration of the benzylic CH2 peak relative to the aromatic protons can indicate decomposition. For TLC, the appearance of new spots would indicate the presence of impurities.
Q4: What are the likely decomposition products?
A4: The primary decomposition pathways for benzylic bromides like this compound are hydrolysis and oxidation. Hydrolysis, from reaction with water, will yield the corresponding benzyl alcohol (1-(hydroxymethyl)-3,5-difluoro-2-methoxybenzene) and hydrogen bromide. Oxidation can lead to the formation of the corresponding benzaldehyde (3,5-difluoro-2-methoxybenzaldehyde).
Q5: What safety precautions should I take when handling this compound?
A5: this compound is expected to be a lachrymator and corrosive, similar to other benzyl bromides[2][5]. Always handle it in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[1]. Avoid inhalation of vapors and contact with skin and eyes[1]. Ensure an eyewash station and safety shower are readily accessible[1].
Experimental Protocols
Protocol 1: Monitoring Purity by Thin Layer Chromatography (TLC)
Objective: To qualitatively assess the purity of this compound and detect the presence of less polar or more polar impurities.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Hexane (or heptane)
-
Ethyl acetate
-
UV lamp (254 nm)
-
Capillary tubes for spotting
Procedure:
-
Prepare a developing solvent system. A good starting point is a 9:1 mixture of hexane:ethyl acetate.
-
Dissolve a small amount of the this compound in a suitable solvent like dichloromethane or ethyl acetate.
-
Using a capillary tube, spot a small amount of the solution onto the baseline of a TLC plate.
-
Place the TLC plate in the developing chamber containing the mobile phase.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and mark the solvent front.
-
Visualize the spots under a UV lamp. The main compound should appear as a single, well-defined spot. The presence of additional spots indicates impurities. The corresponding alcohol (from hydrolysis) will be more polar and have a lower Rf value.
Protocol 2: Quenching of Unreacted this compound in a Reaction Mixture
Objective: To safely neutralize any excess this compound at the end of a reaction.
Materials:
-
Reaction mixture containing the unreacted benzyl bromide.
-
A nucleophilic quenching agent, such as a solution of sodium bicarbonate, triethylamine[6], or sodium thiosulfate.
Procedure:
-
Cool the reaction mixture in an ice bath to control any potential exotherm.
-
Slowly add the quenching solution to the stirred reaction mixture.
-
Continue stirring for 30-60 minutes at room temperature to ensure complete quenching.
-
The quenched benzyl bromide will be converted to a more water-soluble and less reactive species (e.g., the corresponding alcohol or a quaternary ammonium salt if triethylamine is used), which can then be easily removed during aqueous workup.
Visualizations
Caption: Potential decomposition pathways for this compound.
Caption: Troubleshooting workflow for decomposition issues.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzyl Bromide (stabilized with Propylene Oxide) [cymitquimica.com]
- 4. amiscientific.com [amiscientific.com]
- 5. 1-bromomethyl-3,5-difluoro-benzene, CAS No. 141776-91-2 - iChemical [ichemical.com]
- 6. researchgate.net [researchgate.net]
Catalyst Selection for Reactions Involving 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in reactions involving 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene. This resource is designed to assist researchers in overcoming common experimental challenges and optimizing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalyzed reactions for this compound?
A1: Given its structure as a substituted benzyl bromide, the most common catalyzed reactions are palladium-catalyzed cross-coupling reactions. These include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, reacting this compound with boronic acids or esters. This is a powerful method for synthesizing diarylmethane derivatives.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, coupling the substrate with primary or secondary amines. This is a key reaction for the synthesis of benzylamines, which are important pharmacophores.
Q2: How do the fluorine and methoxy substituents on the aromatic ring affect catalyst selection?
A2: The 3,5-difluoro and 2-methoxy substituents have significant electronic and steric effects that influence catalyst choice:
-
Electronic Effects: The two electron-withdrawing fluorine atoms and the electron-donating methoxy group create a unique electronic environment on the benzene ring. This can impact the oxidative addition step in the catalytic cycle.
-
Steric Hindrance: The methoxy group at the ortho position to the bromomethyl group introduces steric bulk, which can hinder the approach of the catalyst and the coupling partner.
-
Coordinating Effects: The oxygen atom of the methoxy group can potentially coordinate to the palladium center, which may influence the catalyst's reactivity and stability.[1]
Therefore, catalyst systems, particularly the choice of ligand, must be robust enough to overcome these challenges. Bulky and electron-rich phosphine ligands are often preferred as they can promote the desired catalytic steps and stabilize the palladium complex.
Q3: Can you recommend a starting point for catalyst selection for a Suzuki-Miyaura coupling reaction?
A3: For Suzuki-Miyaura coupling of benzylic bromides, especially those with steric hindrance, a good starting point is a catalyst system known for its high activity.[2] We recommend a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand.
Recommended Starting Conditions for Suzuki-Miyaura Coupling:
| Component | Recommendation | Notes |
| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ | These are common and effective precatalysts that are reduced in situ to the active Pd(0) species. |
| Ligand | JohnPhos, SPhos, or XPhos | These Buchwald ligands are known to be effective for challenging Suzuki couplings due to their steric bulk and electron-rich nature.[1][2] |
| Base | K₂CO₃ or K₃PO₄ | These are effective bases for Suzuki couplings. The choice may depend on the specific boronic acid used. |
| Solvent | Toluene, Dioxane, or DMF | These are common solvents for Suzuki reactions. A co-solvent of water is often used to help dissolve the inorganic base.[3] |
Q4: What is a recommended catalyst system for the Buchwald-Hartwig amination of this substrate?
A4: Similar to the Suzuki coupling, the Buchwald-Hartwig amination of this sterically hindered and electronically complex substrate benefits from a highly active catalyst system.
Recommended Starting Conditions for Buchwald-Hartwig Amination:
| Component | Recommendation | Notes |
| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Common and reliable precatalysts for C-N coupling. |
| Ligand | XPhos or RuPhos | These ligands have demonstrated broad utility and high activity in Buchwald-Hartwig aminations. |
| Base | NaOt-Bu or LHMDS | Strong, non-nucleophilic bases are typically required to deprotonate the amine.[4] |
| Solvent | Toluene or Dioxane | Anhydrous conditions are crucial for the success of this reaction. |
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Catalyst Inactivity | * Precatalyst Reduction: Ensure your palladium(II) precatalyst is effectively reduced to the active palladium(0) species. The presence of a phosphine ligand and a base typically facilitates this.[5] * Ligand Choice: If using a standard ligand like PPh₃, consider switching to a bulkier, more electron-rich ligand such as JohnPhos or SPhos, which can accelerate the oxidative addition and reductive elimination steps.[1][2] |
| Base Ineffectiveness | * Base Strength: If using a weak base like NaHCO₃, consider switching to a stronger base such as K₂CO₃ or K₃PO₄. * Solubility: Ensure the base is sufficiently soluble in the reaction mixture. Adding a small amount of water can sometimes improve the efficacy of inorganic bases.[3] |
| Poor Quality Reagents | * Boronic Acid Decomposition: Boronic acids can be prone to decomposition (protodeboronation). Use fresh, high-purity boronic acid or consider using a more stable boronic ester (e.g., a pinacol ester).[3] * Solvent Purity: Ensure your solvent is anhydrous and degassed to prevent catalyst deactivation by oxygen.[3] |
| Reaction Temperature | * Insufficient Temperature: For sterically hindered substrates, higher temperatures may be required to overcome the activation energy barrier. Consider increasing the temperature, potentially using a higher-boiling solvent like DMF or employing microwave irradiation.[2] |
Issue 2: Side Product Formation in Buchwald-Hartwig Amination
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Hydrodehalogenation | * Ligand Choice: This side reaction, where the starting material is reduced, can be competitive. Using a bulkier ligand can sometimes suppress this pathway by favoring the desired reductive elimination. * Base Choice: A very strong base can sometimes promote hydrodehalogenation. If this is a major issue, consider screening different bases. |
| Homocoupling of Benzyl Bromide | * Catalyst Loading: High catalyst loadings can sometimes lead to increased side reactions. Try reducing the catalyst loading once initial reactivity is established. * Reaction Time: Prolonged reaction times can lead to the accumulation of side products. Monitor the reaction progress and quench it once the starting material is consumed. |
| Reaction with Methoxy Group | * Demethylation: While less common under these conditions, strong bases and high temperatures could potentially lead to demethylation of the methoxy group. If this is observed, consider using a milder base or lowering the reaction temperature. |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling Reaction:
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., JohnPhos, 4 mol%).
-
Addition of Base and Solvent: Add the base (e.g., K₂CO₃, 2.0 mmol) to the tube. Then, add the degassed solvent system (e.g., toluene/water 4:1, 5 mL).
-
Reaction: Stir the mixture vigorously at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
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Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Procedure for a Buchwald-Hartwig Amination Reaction:
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., XPhos, 2 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol) to an oven-dried Schlenk tube.
-
Addition of Reactants and Solvent: Add this compound (1.0 mmol) and the amine (1.2 mmol). Add anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Seal the tube and heat the reaction mixture with stirring to the desired temperature (e.g., 100 °C). Monitor the reaction by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool to room temperature, and quench carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
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Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizing Reaction Workflows
Suzuki-Miyaura Coupling Workflow:
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination Workflow:
Caption: A typical workflow for a Buchwald-Hartwig amination reaction.
Disclaimer: The information provided in this technical support guide is for guidance purposes only. Researchers should always consult the primary literature and exercise their own professional judgment when designing and conducting experiments. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
Technical Support Center: Work-up Procedures for 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up of reactions involving 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general characteristics of this compound that I should consider during work-up?
A1: this compound is a benzylic bromide. Key characteristics to consider are:
-
Reactivity: The benzylic bromide is a reactive electrophile, susceptible to nucleophilic substitution.
-
Stability: While the methoxy group can offer some electronic stabilization, benzylic halides can be lachrymatory and may have limited stability, particularly in the presence of strong nucleophiles, bases, or acids, and at elevated temperatures.
-
Solubility: It is a relatively non-polar molecule and will be soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF), but insoluble in water.
Q2: I have performed a nucleophilic substitution on this compound using an amine. What is a general work-up procedure?
A2: A general work-up for an amine substitution would be:
-
Quenching: If necessary, quench the reaction with a suitable aqueous solution (e.g., water or saturated ammonium chloride).
-
Phase Separation: Transfer the mixture to a separatory funnel and dilute with an organic solvent (e.g., EtOAc or DCM) and water.
-
Aqueous Wash: Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove excess amine. Follow this with a wash using saturated sodium bicarbonate solution to neutralize any remaining acid, and finally, a brine wash to aid in drying.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purification: Purify the crude product, typically by silica gel column chromatography.
Q3: My reaction mixture has formed an emulsion during the aqueous wash. What should I do?
A3: Emulsions can be common when working with certain solvents and basic aqueous solutions. To break an emulsion:
-
Add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help force the separation of the layers.
-
Allow the mixture to stand for a longer period.
-
Gently swirl the separatory funnel instead of vigorous shaking.
-
If the emulsion persists, you can try filtering the mixture through a pad of Celite.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion before starting the work-up. |
| Product is water-soluble. | If your product has become significantly more polar (e.g., by introduction of a very polar functional group), it may have some solubility in the aqueous layer. Back-extract the aqueous washes with fresh organic solvent. | |
| Degradation of starting material or product. | Benzylic bromides can be unstable. Avoid high temperatures and strongly acidic or basic conditions during the work-up if your product is also sensitive. | |
| Multiple Spots on TLC of Crude Product | Presence of unreacted starting material. | Ensure the reaction has gone to completion. If not, consider optimizing the reaction conditions. |
| Formation of side products. | Common side products can include the corresponding benzyl alcohol (from hydrolysis) or elimination products. Consider the stability of your starting material and product to the work-up conditions. A milder work-up (e.g., using weaker bases or acids for washing) may be necessary. | |
| Difficulty in Purification | Product and starting material have similar polarity. | If the starting material is not fully consumed, it can be difficult to separate from the product. Drive the reaction to completion. If separation is still difficult, consider alternative purification techniques like preparative HPLC. |
| Presence of non-polar impurities. | A pre-purification step of washing the crude material with a non-polar solvent like hexane may help remove non-polar impurities. |
Experimental Protocols
Protocol 1: General Work-up for a Nucleophilic Substitution Reaction
-
Reaction Quenching: Cool the reaction mixture to room temperature. If the reaction was performed in a polar aprotic solvent like DMF or DMSO, it is advisable to first dilute the reaction mixture with a larger volume of an appropriate organic solvent such as ethyl acetate or diethyl ether.
-
Aqueous Extraction:
-
Transfer the diluted reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water (2 x 50 mL for a ~100 mL organic phase).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x 50 mL) if the reaction was run under acidic conditions or if acidic byproducts are expected.
-
Brine (saturated aqueous NaCl) (1 x 50 mL) to facilitate separation and drying.
-
-
-
Drying:
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Allow the mixture to stand for 15-20 minutes to ensure all water is absorbed.
-
-
Concentration:
-
Filter the dried organic solution to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Visualizations
Caption: General experimental workflow for the work-up of this compound reactions.
Caption: Troubleshooting decision tree for common work-up issues.
Characterization issues of 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene products
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene. It addresses common characterization issues and provides guidance on experimental protocols.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and characterization of this compound.
Q1: My ¹H NMR spectrum shows a singlet at approximately 4.5 ppm, but other unexpected peaks are also present. What are the likely impurities?
A1: The singlet at ~4.5 ppm is characteristic of the benzylic protons of the desired product. The presence of other peaks could indicate several possibilities:
-
Unreacted Starting Material: A singlet around 2.2-2.5 ppm may correspond to the methyl protons of the starting material, 1,3-difluoro-2-methoxy-5-methylbenzene.
-
Dibrominated Byproduct: A singlet around 6.8-7.0 ppm and the absence of a methyl or bromomethyl singlet could indicate the presence of the dibrominated byproduct, 1-(Dibromomethyl)-3,5-difluoro-2-methoxybenzene.
-
Ring-Brominated Impurities: The methoxy group is an activating group, which can lead to electrophilic substitution on the aromatic ring, especially if the reaction conditions are not strictly controlled. This can result in bromination of the aromatic ring in addition to the benzylic position.
-
Hydrolysis Product: The bromomethyl group is susceptible to hydrolysis. Presence of a peak around 4.7 ppm could indicate the formation of (3,5-difluoro-2-methoxyphenyl)methanol.
Q2: The mass spectrum of my product shows a molecular ion peak, but the M+2 peak is more intense than expected or absent. What does this signify?
A2: For a monobrominated compound, the M+ and M+2 peaks, which arise from the presence of the ⁷⁹Br and ⁸¹Br isotopes, should have a relative intensity of approximately 1:1.
-
Higher than Expected M+2 Intensity: This could suggest the presence of a dibrominated impurity, which would have a characteristic M, M+2, and M+4 pattern with an approximate ratio of 1:2:1.
-
Lower than Expected or Absent M+2 Peak: This may indicate that the desired bromination has not occurred and the molecular ion peak corresponds to the unreacted starting material or a non-brominated byproduct.
Q3: My HPLC analysis shows multiple peaks. How can I identify the peak corresponding to this compound?
A3: In a reverse-phase HPLC system, the elution order is generally from most polar to least polar.
-
The desired product, this compound, is expected to be less polar than the starting material (1,3-difluoro-2-methoxy-5-methylbenzene) and more polar than the dibrominated byproduct.
-
Ring-brominated impurities may have similar retention times to the desired product, requiring optimization of the HPLC method for better separation.
Frequently Asked Questions (FAQs)
Q4: What is the expected ¹H and ¹³C NMR data for this compound?
Table 1: Predicted NMR Data for this compound
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| CH₂Br | ~4.5 (s) | ~30-35 |
| OCH₃ | ~3.9 (s) | ~60-65 |
| Ar-H | ~6.7-7.0 (m) | ~100-115 (multiple signals with C-F coupling) |
| Ar-C | - | ~150-165 (multiple signals with C-F coupling) |
Q5: What is the expected mass spectrum fragmentation pattern for this compound?
A5: The mass spectrum is expected to show a prominent molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity due to the bromine isotopes.
Table 2: Predicted Mass Spectrometry Data
| Fragment | Predicted m/z | Notes |
| [M]⁺ | 236/238 | Molecular ion with ⁷⁹Br and ⁸¹Br isotopes (approx. 1:1 ratio). |
| [M-Br]⁺ | 157 | Loss of the bromine radical. |
| [M-CH₂Br]⁺ | 143 | Loss of the bromomethyl radical. |
Q6: What are the common impurities that can form during the synthesis of this compound?
A6: The most common synthesis method is the radical bromination of 1,3-difluoro-2-methoxy-5-methylbenzene using N-bromosuccinimide (NBS) and a radical initiator like AIBN. Potential impurities are summarized in the table below.
Table 3: Common Impurities and their Predicted Characterization Data
| Impurity | Structure | Predicted ¹H NMR Signals (ppm) | Predicted MS (m/z) |
| 1,3-Difluoro-2-methoxy-5-methylbenzene (Starting Material) | ~2.3 (s, 3H), ~3.9 (s, 3H), ~6.6-6.8 (m, 2H) | 158 | |
| 1-(Dibromomethyl)-3,5-difluoro-2-methoxybenzene | ~6.9 (s, 1H), ~3.9 (s, 3H), ~6.7-7.0 (m, 2H) | 314/316/318 (1:2:1) | |
| 1-Bromo-4-(bromomethyl)-2,6-difluoro-5-methoxybenzene | ~4.5 (s, 2H), ~3.9 (s, 3H), ~7.1 (m, 1H) | 314/316/318 (1:2:1) | |
| (3,5-Difluoro-2-methoxyphenyl)methanol (Hydrolysis Product) | ~4.7 (s, 2H), ~3.9 (s, 3H), ~6.7-6.9 (m, 2H), ~2.0 (br s, 1H, OH) | 174 |
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: A standard NMR spectrometer (e.g., 300 or 400 MHz for ¹H NMR).
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled.
-
Number of scans: 1024 or more, depending on sample concentration.
-
2. Mass Spectrometry (MS)
-
Ionization Method: Electron Ionization (EI) is suitable for observing the characteristic bromine isotope pattern. Electrospray Ionization (ESI) can also be used, often showing the protonated molecule [M+H]⁺.
-
Analysis Mode: Full scan mode to identify all ions present.
3. High-Performance Liquid Chromatography (HPLC)
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both with 0.1% formic acid or trifluoroacetic acid.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
Visualizations
Caption: Synthesis pathway and potential impurity formation.
Caption: Troubleshooting workflow for characterization issues.
Validation & Comparative
Comparative 1H NMR Analysis of 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene and Structural Analogs
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the 1H NMR Spectral Features of a Key Fluorinated Building Block.
This guide provides a comprehensive comparison of the proton nuclear magnetic resonance (1H NMR) spectral data for 1-(bromomethyl)-3,5-difluoro-2-methoxybenzene, a valuable building block in medicinal chemistry and materials science, with its structurally related analogs. The inclusion of detailed experimental protocols and predicted data aims to facilitate the accurate identification and characterization of this and similar compounds in a laboratory setting.
Data Summary and Comparison
The following table summarizes the predicted 1H NMR spectral data for this compound and the experimental data for its key structural analogs: 1-(bromomethyl)-3,5-difluorobenzene and benzyl bromide. This comparative data highlights the influence of the methoxy and fluoro substituents on the chemical shifts of the aromatic and benzylic protons.
| Compound | Structure | Proton | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | ![]() | -CH₂Br | ~4.6 (Predicted) | s | - |
| Ar-H | ~6.8 (Predicted) | t | ~9.0 (Predicted) | ||
| -OCH₃ | ~3.9 (Predicted) | s | - | ||
| 1-(Bromomethyl)-3,5-difluorobenzene | ![]() | -CH₂Br | 4.43 | s | - |
| Ar-H | 7.04-6.97 | m | - | ||
| Ar-H | 6.88 | tt | J = 9.2, 2.3 | ||
| Benzyl Bromide | ![]() | -CH₂Br | 4.50 | s | - |
| Ar-H | 7.42-7.25 | m | - |
Experimental Protocol: 1H NMR Spectroscopy
The following is a standard protocol for the acquisition of a 1H NMR spectrum, applicable to the compounds discussed in this guide.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample or dispense 5-10 µL of the liquid sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.
-
Cap the tube and gently agitate until the sample is fully dissolved. Ensure no solid particles are present, as this can affect the spectral resolution.
2. Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.
-
Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a routine 1H spectrum), spectral width, and relaxation delay.
-
Acquire the Free Induction Decay (FID).
3. Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Integrate the peaks to determine the relative ratios of the different types of protons.
-
Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons in the molecule.
Visualization of Structural Relationships
The following diagram illustrates the structural relationship between the target compound and its analogs, highlighting the key proton environments analyzed by 1H NMR spectroscopy.
Caption: Structural relationship of the target compound and its analogs.
This guide provides a foundational understanding of the 1H NMR characteristics of this compound through a comparative approach with its structural analogs. The provided data and protocols are intended to support researchers in the efficient and accurate analysis of this and related fluorinated compounds.
Comparative Analysis of the Predicted 13C NMR Spectrum of 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene
This guide provides a comparative analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectrum for 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene against experimentally determined spectra of structurally related compounds. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and characterization of similarly substituted aromatic compounds.
Predicted 13C NMR Spectrum and Comparison with Analogs
Due to the absence of a publicly available experimental 13C NMR spectrum for this compound, a prediction of its chemical shifts has been generated based on the known substituent effects observed in analogous compounds. The predicted chemical shifts for the target molecule are presented in Table 1, alongside the experimental data for selected structural analogs. This comparison allows for an estimation of the electronic environment of each carbon atom in the target molecule.
The prediction is based on the additive effects of the bromomethyl, difluoro, and methoxy substituents on the benzene ring. For instance, the chemical shift of the -CH2Br carbon is expected to be in the range of 30-35 ppm, as observed in various benzyl bromides. The carbons bearing the fluorine atoms (C-3 and C-5) are predicted to have significantly large chemical shifts with characteristic C-F coupling, a feature prominent in fluoroaromatic compounds. The presence of the methoxy group will influence the chemical shifts of the ortho and para carbons, and its own carbon signal is expected around 55-65 ppm.
Table 1: Comparison of Predicted 13C NMR Chemical Shifts (in ppm) of this compound and Experimental Values for Analogous Compounds.
| Carbon Atom | Predicted Chemical Shift (ppm) for this compound | 1,3-Bis(bromomethyl)benzene[1] | 1-Bromo-2,3-difluorobenzene[2] | 2-Methylbenzyl bromide[1] |
| C-1 (-CH2Br) | ~115-120 | - | - | - |
| C-2 (-OCH3) | ~150-155 | - | - | - |
| C-3 (-F) | ~160-165 (d, 1JCF) | - | 150.92 (dd) | - |
| C-4 | ~100-105 (t) | 129.1 (CH-4,6) | 116.40 (d) | 129.6 (CH-4,5) |
| C-5 (-F) | ~160-165 (d, 1JCF) | - | 124.70 (dd) | - |
| C-6 | ~105-110 (d) | 129.1 (CH-4,6) | 128.23 (d) | 131.2 (CH-3,6) |
| -CH2Br | ~30-35 | 33.0 | - | 30.1 |
| -OCH3 | ~60-65 | - | - | - |
Note: The predicted values are estimations and may vary from experimental results. 'd' denotes a doublet and 't' denotes a triplet, arising from C-F coupling.
Experimental Protocol: 13C NMR Spectroscopy
The following provides a standard protocol for the acquisition of a 13C NMR spectrum, which would be suitable for the characterization of this compound.
1. Sample Preparation:
-
Dissolve approximately 10-50 mg of the solid sample or 20-100 µL of the liquid sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, Acetone-d6). The choice of solvent should be based on the sample's solubility and the desired chemical shift reference.
-
Transfer the solution to a standard 5 mm NMR tube.
2. Spectrometer Setup:
-
The 13C NMR spectra are typically recorded on a spectrometer operating at a frequency of 100 MHz or higher for 13C nuclei.
-
All 13C NMR spectra should be proton-decoupled to simplify the spectrum by removing C-H couplings.
3. Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments) is commonly used.
-
Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the chemical shift range of most organic compounds.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.
-
Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans (from several hundred to several thousand) is usually required to obtain a good signal-to-noise ratio.
-
Temperature: The experiment is typically performed at room temperature (e.g., 298 K).
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Reference the spectrum to the solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).
-
Perform baseline correction to ensure a flat baseline.
Visualization of Predicted Chemical Shift Assignments
The following diagram illustrates the predicted 13C NMR chemical shift assignments for this compound.
Caption: Predicted 13C NMR assignments for the target molecule.
References
Mass Spectrometry of 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing mass spectrometry for the characterization of complex organic molecules, understanding the fragmentation patterns of substituted aromatic compounds is crucial. This guide provides a comparative analysis of the expected mass spectrometric behavior of 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene under different ionization techniques and contrasts it with a structurally similar alternative.
Predicted Mass Spectrum of this compound
The mass spectrum of a compound provides a unique fingerprint based on its mass-to-charge ratio (m/z) and the fragmentation pattern of its molecular ion. For this compound (Molecular Weight: 237.04 g/mol , Monoisotopic Mass: 235.96483 Da), the ionization method employed will significantly influence the resulting spectrum.[1]
Electron Ionization (EI) vs. Chemical Ionization (CI)
Electron Ionization (EI) is a "hard" ionization technique that uses high-energy electrons to ionize the sample, leading to extensive fragmentation.[2] This provides detailed structural information. In contrast, Chemical Ionization (CI) is a "soft" ionization method that results in less fragmentation and typically shows a prominent protonated molecular ion ([M+H]+), which is useful for confirming the molecular weight.[3][4][5] For fluorine-containing compounds where molecular ions may not be observed with EI or CI, Field Ionization (FI) can be a suitable, very soft alternative to determine the molecular weight.[6]
Table 1: Comparison of Expected Ionization Outcomes
| Ionization Technique | Expected Outcome for this compound | Primary Use |
| Electron Ionization (EI) | Extensive fragmentation, potentially weak or absent molecular ion. | Structural Elucidation |
| Chemical Ionization (CI) | Prominent [M+H]+ ion, limited fragmentation. | Molecular Weight Determination |
Predicted Fragmentation Pathways under Electron Ionization (EI)
The fragmentation of this compound under EI is predicted to be driven by the presence of the labile bromomethyl group, the methoxy group, and the stable aromatic ring. The presence of bromine is readily identified by the characteristic M+ and M+2 isotopic peaks of roughly equal intensity.[7]
A primary fragmentation event would be the loss of the bromine radical (Br•), which is a good leaving group, to form a stable benzylic carbocation. Subsequent fragmentations could involve the loss of the methoxy group (•OCH3) or formaldehyde (CH2O) from the methoxy substituent.
Caption: Predicted EI fragmentation of this compound.
Comparison with an Alternative: 1-(Bromomethyl)-3,5-difluorobenzene
To understand the influence of the methoxy group on the fragmentation pattern, a comparison with 1-(bromomethyl)-3,5-difluorobenzene is useful. The absence of the methoxy group in this alternative simplifies the resulting mass spectrum. The primary fragmentation will still be the loss of the bromine atom, leading to a difluorobenzyl cation.
Table 2: Predicted Major Fragments (m/z) under EI
| Proposed Fragment | This compound | 1-(Bromomethyl)-3,5-difluorobenzene |
| Molecular Ion [M]+• | 236/238 | 206/208 |
| [M-Br]+ | 157 | 127 |
| [M-CH2Br]+ | 158 | Not applicable |
| [M-Br-CH2O]+ | 128 | Not applicable |
| [M-Br-CO]+ | 129 | Not applicable |
| Tropylium-type ion [C7H4F2]+ | 127 | 127 |
The data illustrates that the methoxy group provides additional fragmentation pathways, leading to a more complex spectrum compared to its non-methoxylated counterpart.
Caption: Comparative fragmentation workflow.
Experimental Protocols
A standard approach for analyzing this compound would involve Gas Chromatography-Mass Spectrometry (GC-MS).
Gas Chromatography (GC) Method:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
Mass Spectrometry (MS) Method:
-
Ion Source: Electron Ionization (EI) or Chemical Ionization (CI).
-
EI Energy: 70 eV.
-
CI Reagent Gas: Methane or isobutane.[4]
-
Source Temperature: 230 °C.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
Caption: General experimental workflow for GC-MS analysis.
References
- 1. echemi.com [echemi.com]
- 2. Electron ionization - Wikipedia [en.wikipedia.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [PDF] Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 6. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Purity Analysis of Synthesized 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to ensure the validity of experimental results and the safety and efficacy of final products. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of synthesized 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene, a crucial building block in various synthetic pathways. We present a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, complete with detailed experimental protocols and supporting data presented in a clear, comparative format.
Comparison of Analytical Techniques
The choice of analytical technique for purity determination depends on various factors, including the nature of the impurities, the required level of sensitivity, and the availability of instrumentation. The following table summarizes the key characteristics of HPLC, GC-MS, and NMR for the analysis of this compound.
| Technique | Principle | Sensitivity | Specificity | Quantitation | Throughput | Common Impurities Detected |
| HPLC (UV) | Differential partitioning of analytes between a stationary and a mobile phase. | High (ng to pg) | Moderate to High | Excellent | High | Starting materials, non-volatile byproducts, positional isomers. |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | Very High (pg to fg) | Very High | Excellent | Moderate | Volatile starting materials, residual solvents, byproducts of similar volatility. |
| NMR | Nuclear spin transitions in a magnetic field. | Moderate (µg to mg) | High | Excellent (qNMR) | Low | Structural isomers, residual solvents, and other proton/carbon-containing impurities. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are designed to serve as a starting point and may require optimization based on the specific instrumentation and sample matrix.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating and quantifying non-volatile and thermally labile compounds. A reversed-phase method is generally suitable for the analysis of aromatic compounds like this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and diode array detector (DAD) or UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase:
-
A: Water (HPLC grade)
-
B: Acetonitrile (HPLC grade)
-
Gradient: 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 60% B and equilibrate for 5 minutes.
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm and 254 nm
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized compound and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 0.1 mg/mL with the initial mobile phase composition.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It is particularly useful for detecting residual solvents and volatile byproducts.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
Method Parameters:
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Mode: Split (split ratio 50:1)
-
Injection Volume: 1 µL
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-450
Sample Preparation:
-
Dissolve approximately 5 mg of the synthesized compound in 1 mL of dichloromethane or another suitable volatile solvent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for quantitative purity determination (qNMR) without the need for a reference standard of the impurities. Both ¹H and ¹³C NMR are essential for a comprehensive analysis.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
¹H NMR Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-64.
-
Relaxation Delay (d1): 5 seconds (for quantitative analysis, a longer delay may be necessary to ensure full relaxation of all protons).
-
Spectral Width: -2 to 12 ppm.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate all signals and reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). The purity can be estimated by comparing the integral of the desired product signals to the integrals of any impurity signals.
¹³C NMR Protocol:
-
Sample Preparation: Use the same sample as for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse program (zgpg30).
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
-
Data Processing: Apply Fourier transform with an appropriate line broadening factor, phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm). The number of signals will confirm the presence of a single isomer and the absence of carbon-containing impurities at detectable levels.
Visualizing the Workflow and a Relevant Signaling Pathway
To provide a clearer understanding of the overall process and the importance of purity, the following diagrams have been generated using Graphviz.
Caption: Workflow for Synthesis, Purification, and Purity Analysis.
A Comparative Crystallographic Guide to 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene Derivatives and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallographic data of bromomethyl-substituted benzene derivatives, with a focus on structures related to 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene. Due to the limited publicly available crystallographic data specifically for this compound, this guide leverages data from closely related analogs to infer structural properties and to provide a basis for comparison. The following sections detail the experimental protocols for X-ray crystallography and present a comparative analysis of key crystallographic parameters.
Experimental Protocols
The determination of crystal structures for the compounds discussed in this guide generally follows a standard experimental workflow.
Synthesis and Crystallization
Target molecules are typically synthesized through established organic chemistry routes. For instance, bromomethyl groups can be introduced via bromination of methyl groups on the benzene ring. The synthesis of 1-bromo-3,5-difluorobenzene, a potential precursor, can be achieved by converting 3,5-difluoroaniline into its diazonium salt, followed by a Sandmeyer-type reaction with CuBr and HBr.[1] Derivatives of dimethoxybenzene can be synthesized and subsequently crystallized for analysis.[2]
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate organic solvent.
X-ray Diffraction Data Collection
A single crystal of suitable size and quality is mounted on a diffractometer. The crystal is maintained at a constant low temperature (e.g., 170 K) to minimize thermal vibrations. X-ray diffraction data are collected using monochromatic radiation (e.g., Mo Kα). A series of diffraction images are recorded as the crystal is rotated. These images are then processed to determine the unit cell parameters and the intensities of the diffraction spots.
Structure Solution and Refinement
The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined using full-matrix least-squares on F² values. In this iterative process, the atomic coordinates, and thermal parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final structure is validated using tools like CHECKCIF.
The following diagram illustrates the general workflow for X-ray crystallography:
References
Comparative Biological Activities of Compounds Featuring the 3,5-Difluoro-2-methoxyphenyl Moiety
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Bioactive Compounds Incorporating the 3,5-Difluoro-2-methoxyphenyl Scaffold, with Supporting Experimental Data.
The strategic incorporation of fluorine atoms and methoxy groups into aromatic scaffolds is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles. This guide provides a comparative analysis of the biological activities of compounds derived from or containing the 3,5-difluoro-2-methoxyphenyl moiety, a structural motif of increasing interest in drug discovery. While direct biological data on compounds synthesized from 1-(bromomethyl)-3,5-difluoro-2-methoxybenzene is limited in publicly accessible literature, this guide focuses on derivatives sharing the core 3,5-difluoro-2-methoxyphenyl substructure to provide valuable insights for researchers in the field.
Antimicrobial and Anticancer Potential: A Data-Driven Comparison
Our investigation into the biological activities of compounds featuring the 3,5-difluoro-2-methoxyphenyl group has revealed promising potential in both antimicrobial and anticancer applications. Below, we present a summary of the key findings for representative compounds.
| Compound Name | Chemical Structure | Biological Activity | Key Findings |
| 3,5-Difluoro-2-methoxy-4-nitroaniline | Antimicrobial | Moderate potency against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL.[1] | |
| Thiadiazole Derivatives with 3-Methoxyphenyl Substituent | Anticancer | A compound containing two 3-methoxyphenyl groups demonstrated significant activity against MCF-7 (breast cancer) and MDA-MB-231 (breast cancer) cell lines, with cell viabilities of 40.30 ± 2% and 33.86 ± 2% respectively at a 100 µM concentration.[2] Another derivative with a 4-methoxyphenyl group also showed activity against the MCF-7 cell line.[2] |
Experimental Protocols
To ensure the reproducibility and further exploration of these findings, detailed experimental methodologies for the key cited experiments are provided below.
Antimicrobial Activity Assessment of 3,5-Difluoro-2-methoxy-4-nitroaniline
Method: In vitro antimicrobial activity was determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria.
Protocol:
-
Bacterial Strain Preparation: Bacterial strains were cultured in appropriate broth media to achieve a logarithmic growth phase.
-
Compound Preparation: 3,5-Difluoro-2-methoxy-4-nitroaniline was dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which was then serially diluted in broth media in 96-well microtiter plates.
-
Inoculation: Each well was inoculated with a standardized bacterial suspension.
-
Incubation: The plates were incubated under appropriate conditions (temperature and time) for bacterial growth.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Anticancer Activity Evaluation of Thiadiazole Derivatives
Method: The cytotoxic properties of the synthesized thiadiazole derivatives were evaluated against MCF-7 and MDA-MB-231 breast cancer cell lines, as well as human skin fibroblasts, after a 24-hour incubation period.[2]
Protocol:
-
Cell Culture: The cancer cell lines and fibroblasts were maintained in their respective recommended culture media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells were seeded in 96-well plates and, after adherence, were treated with the thiadiazole compounds at various concentrations (including 100 µM) for 24 hours.[2]
-
Cell Viability Assay: Cell viability was assessed using a standard colorimetric assay (e.g., MTT or XTT) to measure the metabolic activity of the cells, which correlates with the number of viable cells.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells.
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Caption: Workflow for In Vitro Anticancer Cytotoxicity Assay.
Concluding Remarks
The preliminary data on compounds containing the 3,5-difluoro-2-methoxyphenyl substructure suggest a promising avenue for the development of novel therapeutic agents. The observed antimicrobial and anticancer activities warrant further investigation and optimization of these scaffolds. The detailed experimental protocols provided herein are intended to facilitate such research, enabling a more comprehensive understanding of the structure-activity relationships and the potential of this chemical class in addressing unmet medical needs. Future studies focusing on the synthesis and biological evaluation of a broader range of derivatives will be crucial in unlocking the full therapeutic potential of this privileged structural motif.
References
A Comparative Guide to Benzylic Bromides in Synthesis: Featuring 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the development of novel therapeutics and complex molecules, benzylic bromides are indispensable reagents. Their utility as precursors for a wide array of functional groups makes the selection of the appropriate benzylic bromide critical for reaction efficiency and success. This guide provides an objective comparison of 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene against a panel of commonly used benzylic bromides: benzyl bromide, 4-methoxybenzyl bromide, 4-nitrobenzyl bromide, and 2,4-dichlorobenzyl bromide. The comparison focuses on their physical properties, reactivity in nucleophilic substitution reactions, and provides supporting experimental context.
Physical Properties: A Comparative Overview
The physical properties of a reagent are crucial for handling, reaction setup, and purification. The following table summarizes key physical data for the selected benzylic bromides.
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |
| This compound | ![]() | 237.04 | N/A | 233.9 (predicted) | 1.566 (predicted) |
| Benzyl Bromide | 171.04 | -3 to -1[1][2] | 198-199[1][2][3] | 1.438 at 25°C[1][2] | |
| 4-Methoxybenzyl Bromide | 201.06 | N/A | 91 at 1 mmHg[4][5][6][7] | 1.379 at 25°C[4][6][7] | |
| 4-Nitrobenzyl Bromide | 216.03 | 96-100[8][9] | Decomposes | N/A | |
| 2,4-Dichlorobenzyl Bromide | ![]() | 239.92 | 30-34[1] | 112 at 3 mmHg[1] | ~1.679 |
Reactivity in Nucleophilic Substitution Reactions
Benzylic bromides are highly reactive towards nucleophilic substitution, proceeding through either an SN1 or SN2 mechanism depending on the substrate structure, nucleophile, solvent, and temperature. The substituents on the aromatic ring play a pivotal role in modulating this reactivity by influencing the stability of the transition state or carbocation intermediate.
General Reactivity Trends:
-
Electron-donating groups (EDGs) , such as a methoxy group (-OCH₃), activate the benzene ring, increasing the rate of both SN1 and SN2 reactions. In SN1, they stabilize the benzylic carbocation through resonance. In SN2, they can stabilize the electron-deficient transition state.
-
Electron-withdrawing groups (EWGs) , such as a nitro group (-NO₂) or halogens (-F, -Cl), deactivate the ring. They destabilize the benzylic carbocation, thus slowing down SN1 reactions. For SN2 reactions, the effect can be more complex; while they can increase the electrophilicity of the benzylic carbon, they generally decrease the overall reaction rate by destabilizing the transition state.
Comparative Reactivity Data:
While a direct kinetic comparison of all five compounds under identical conditions is not available in the literature, we can infer their relative reactivities from studies on similar systems. For instance, the reaction of substituted benzyl bromides with pyridine in acetone demonstrates the influence of substituents on the reaction rate.
The following table presents a qualitative comparison and available quantitative data to illustrate the expected reactivity order in a typical SN2 reaction.
| Compound | Substituent Effects | Expected Relative SN2 Rate |
| This compound | Activating -OCH₃ group; Deactivating -F groups. The strong electron-withdrawing inductive effect of the two fluorine atoms is expected to be attenuated by the electron-donating resonance effect of the methoxy group. | Moderate |
| Benzyl Bromide | Unsubstituted (Reference) | 1 |
| 4-Methoxybenzyl Bromide | Strong activating -OCH₃ group (electron-donating through resonance). | > 1 (Fastest) |
| 4-Nitrobenzyl Bromide | Strong deactivating -NO₂ group (electron-withdrawing through resonance and induction). | < 1 (Slowest) |
| 2,4-Dichlorobenzyl Bromide | Deactivating -Cl groups (electron-withdrawing through induction). | < 1 (Slow) |
Studies on the solvolysis of substituted benzyl chlorides have shown a significant rate decrease with electron-withdrawing substituents, supporting this general trend.[6] For example, 4-methoxybenzyl chloride undergoes solvolysis much faster than benzyl chloride, which in turn is significantly faster than nitro-substituted analogues.[6]
Experimental Protocols
To quantitatively assess the reactivity of these benzylic bromides, a common method is to monitor the kinetics of their reaction with a nucleophile. A well-established technique is conductometry, which measures the change in electrical conductivity of the solution as the reaction progresses and ionic products are formed.
Representative Experimental Protocol: Kinetics of the Reaction with a Tertiary Amine (e.g., Pyridine) via Conductometry
-
Solution Preparation: Prepare solutions of the benzylic bromide and the nucleophile (e.g., pyridine) in a suitable solvent (e.g., acetone or acetonitrile) of known concentrations.
-
Reaction Initiation: Equilibrate the reactant solutions to the desired reaction temperature in a thermostated bath. Mix equal volumes of the two solutions to initiate the reaction.
-
Conductivity Measurement: Immediately immerse a pre-calibrated conductivity probe into the reaction mixture and record the conductivity at regular time intervals.
-
Data Analysis: The second-order rate constant (k) can be determined from the change in conductivity over time. The conductivity is proportional to the concentration of the ionic product formed (the pyridinium salt).
Visualizing Reaction Pathways and Applications
The synthetic utility of these benzylic bromides lies in their ability to introduce a substituted benzyl moiety into a molecule of interest. These moieties are often found in biologically active compounds. For instance, benzyl-substituted heterocycles have been investigated as modulators of ion channels, such as potassium channels, which are involved in various physiological processes.
Caption: Synthetic route to a biologically active molecule and its potential mechanism of action.
The above diagram illustrates a general workflow where a benzylic bromide is used to synthesize a target molecule which then modulates a biological pathway, such as an ion channel. The diverse substitution patterns of the benzylic bromides allow for fine-tuning of the electronic and steric properties of the final product, which can be critical for its biological activity.
Conclusion
The choice of a benzylic bromide for a synthetic transformation is a critical decision that impacts reaction rates, yields, and the properties of the final product.
-
This compound presents a unique combination of activating and deactivating substituents. The interplay between the electron-donating methoxy group and the electron-withdrawing fluorine atoms is expected to result in moderate reactivity, offering a balance that may be advantageous in certain synthetic contexts where overly reactive substrates are problematic.
-
4-Methoxybenzyl bromide is the most reactive of the compared compounds due to the strong electron-donating nature of the methoxy group, making it ideal for rapid reactions.
-
4-Nitrobenzyl bromide and 2,4-dichlorobenzyl bromide are significantly less reactive due to the presence of electron-withdrawing groups. These are suitable for applications where a less reactive electrophile is required to achieve selectivity.
-
Benzyl bromide serves as a versatile and economical baseline reagent.
Researchers and drug development professionals should consider these relative reactivities and physical properties when selecting the optimal benzylic bromide for their specific synthetic and medicinal chemistry applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemicalpoint.eu [chemicalpoint.eu]
- 3. Benzyl Bromide [drugfuture.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Gas detectors and respiratory protection equipments C7H7Br (benzyl bromide), CAS number 100-39-0 [en.gazfinder.com]
- 6. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. novainternational.net [novainternational.net]
- 8. Benzyl Bromide | Alkylating Agent for Synthesis [benchchem.com]
- 9. BENZYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Comparative Analysis of 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene and its Alternatives for Synthetic Chemistry Applications
This guide provides a detailed comparison of 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene from three different suppliers, hereafter referred to as Product A, Alternative B, and Alternative C. The comparison is based on typical data found in a Certificate of Analysis (CoA), alongside a standardized experimental protocol to evaluate performance in a representative chemical reaction.
Comparative Certificate of Analysis Data
The following table summarizes the key quality control parameters for this compound from three different sources. This data is essential for researchers to assess the purity, impurity profile, and suitability of the reagent for their specific application.
| Parameter | Product A | Alternative B | Alternative C |
| Purity (by HPLC) | ≥ 98.5% | ≥ 99.0% | ≥ 98.0% |
| Major Impurity 1 | ≤ 0.5% | ≤ 0.3% | ≤ 0.8% |
| Major Impurity 2 | ≤ 0.3% | ≤ 0.1% | ≤ 0.5% |
| Residual Solvents | ≤ 0.1% | ≤ 0.05% | ≤ 0.2% |
| Water Content (Karl Fischer) | ≤ 0.05% | ≤ 0.02% | ≤ 0.1% |
| Appearance | White to off-white solid | White crystalline solid | Off-white to yellow solid |
Logical Framework for Reagent Selection
The selection of an appropriate reagent is a critical step in ensuring the success and reproducibility of a chemical synthesis. The following diagram illustrates the logical workflow for evaluating and selecting a starting material based on its analytical data and performance in a test reaction.
Caption: Logical workflow for reagent selection.
Experimental Protocol: N-Alkylation of a Primary Amine
This protocol describes a standardized method to evaluate the performance of this compound as an alkylating agent.
Objective: To compare the reaction yield and product purity when using Product A, Alternative B, and Alternative C in the N-alkylation of 4-aminophenol.
Materials:
-
This compound (from each supplier)
-
4-Aminophenol
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Deionized water
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flasks
-
Magnetic stir bars
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
To a 100 mL round-bottom flask, add 4-aminophenol (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile (50 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to 80°C.
-
Monitor the reaction progress by TLC (eluent: 30% EtOAc in hexanes) until the starting material is consumed (approximately 4-6 hours).
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with deionized water (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Analyze the purity of the final product by HPLC and determine the isolated yield.
Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental protocol for evaluating the performance of each reagent.
Caption: Experimental workflow for N-alkylation.
By following this guide, researchers can make an informed decision on the most suitable source for this compound based on a combination of analytical data and practical performance in a relevant synthetic application.
Navigating the Scarcity of a Niche Analytical Standard: A Guide for Researchers
For scientists and professionals in drug development, the availability of high-purity analytical standards is paramount for accurate quantification and characterization of novel chemical entities. However, for highly specific or newly synthesized molecules like 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene , a commercially available, certified reference material may not exist. This guide provides a comprehensive comparison of potential alternative standards and outlines the process for procuring a custom-synthesized standard, complete with detailed analytical protocols for its characterization.
The Challenge: Unavailability of a Direct Analytical Standard
A thorough search of the current market reveals that this compound is not offered as a standard catalog item. Researchers requiring this specific compound for analytical purposes must therefore consider two primary strategies: the use of structurally similar, commercially available compounds as interim or comparative standards, or the commissioning of a custom synthesis to obtain a well-characterized batch of the precise molecule.
Comparative Analysis of Commercially Available Alternatives
Two closely related compounds are available from various chemical suppliers and may serve as potential, albeit imperfect, surrogates for method development or as starting points for synthesis. The key differences and properties of these alternatives are summarized below.
| Feature | Alternative 1: 1-(Bromomethyl)-3,5-difluorobenzene | Alternative 2: 1-Bromo-3,4-difluoro-2-methoxybenzene | Target Compound: this compound |
| CAS Number | 141776-91-2[1][2] | 888318-22-7[3] | Not Available |
| Molecular Formula | C₇H₅BrF₂[1][2] | C₇H₅BrF₂O[3] | C₈H₇BrF₂O |
| Molecular Weight | 207.02[2] | 223.02 | 237.04 |
| Key Structural Difference from Target | Lacks the methoxy group at the 2-position. | Bromine is directly on the aromatic ring instead of the methyl group, and the fluorine atoms are at the 3 and 4 positions. | - |
| Typical Purity | ≥98%[4] | 95% - 97%[3][5] | Custom-defined (typically >98%) |
| Physical Form | Colorless to light yellow liquid[6][7] | Solid[3] | Predicted to be a solid or liquid |
The Custom Synthesis Solution
For applications demanding the highest level of specificity and accuracy, such as in regulated drug development, custom synthesis of this compound is the most robust solution. This approach ensures the use of an analytical standard that is an exact structural match to the analyte of interest.
The Process of Custom Synthesis:
-
Vendor Selection: A number of companies specialize in custom chemical synthesis. When selecting a partner, it is crucial to evaluate their experience with similar fluorinated and brominated aromatic compounds, their analytical capabilities, and their quality management systems.
-
Specification of Requirements: A clear and comprehensive request for quotation (RFQ) should be submitted. This must include:
-
The precise chemical structure and name.
-
The required quantity.
-
The minimum acceptable purity level (e.g., >99.0% by HPLC).
-
A detailed list of the required analytical data for characterization and certification.
-
-
Requested Analytical Data Package: A comprehensive Certificate of Analysis (CoA) is essential. This should be supported by the raw data from a suite of analytical tests, including:
-
High-Performance Liquid Chromatography (HPLC) for purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for identity confirmation and to assess for volatile impurities.
-
¹H Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.
-
Fourier-Transform Infrared (FT-IR) spectroscopy for confirmation of functional groups.
-
Melting Point or Boiling Point determination.
-
Decision and Qualification Workflow for Analytical Standards
Caption: Decision workflow for selecting a suitable analytical standard.
Caption: General workflow for the qualification of a new analytical standard.
Detailed Experimental Protocols
The following are generalized protocols for the analytical characterization of a new standard of this compound or its alternatives. These should be optimized for the specific instrumentation and materials used.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape). A typical starting gradient might be 60% acetonitrile / 40% water, ramping to 95% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 1 mg of the standard and dissolve in 10 mL of acetonitrile to create a 0.1 mg/mL stock solution. Further dilute as necessary.
-
Analysis: Perform a blank injection (acetonitrile) followed by the sample injection. Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.
Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Prepare a dilute solution of the standard (e.g., 50 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Analysis: The retention time of the peak corresponding to the compound and the fragmentation pattern of its mass spectrum are used to confirm its identity.
Structural Verification by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the standard in approximately 0.7 mL of the deuterated solvent.
-
Analysis: Acquire a standard proton NMR spectrum. The chemical shifts, splitting patterns (multiplicity), and integration of the peaks should be consistent with the proposed structure of this compound.
Functional Group Confirmation by Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: An FT-IR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: If a solid, a small amount of the powder is placed directly on the ATR crystal. If a liquid, a single drop is applied to the crystal.
-
Analysis: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. The presence of characteristic absorption bands for C-H (aromatic and aliphatic), C-F, C-O, and C-Br bonds will help to confirm the functional groups present in the molecule.
By following this guide, researchers can navigate the challenge of an unavailable analytical standard and confidently procure and qualify a suitable alternative or a custom-synthesized standard for their critical research and development needs.
References
- 1. 1-(BROMOMETHYL)-3,5-DIFLUOROBENZENE | CAS 141776-91-2 [matrix-fine-chemicals.com]
- 2. 3,5-Difluorobenzyl bromide | 141776-91-2 [chemicalbook.com]
- 3. 1-Bromo-3,4-difluoro-2-methoxybenzene | 888318-22-7 [sigmaaldrich.com]
- 4. 1-Bromo-3,5-difluorobenzene | 461-96-1 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. CAS 888318-22-7 | 2607-B-4P | MDL MFCD16295239 | 1-Bromo-3,4-difluoro-2-methoxybenzene | SynQuest Laboratories [synquestlabs.com]
- 6. molbase.com [molbase.com]
- 7. 1-bromomethyl-3,5-difluoro-benzene, CAS No. 141776-91-2 - iChemical [ichemical.com]
Safety Operating Guide
Safe Disposal of 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene: A Procedural Guide
For Immediate Use by Laboratory Professionals
This document provides detailed operational and disposal procedures for 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene, a halogenated organic compound. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance. This compound should be handled as hazardous waste, with careful attention to segregation, labeling, and storage to prevent hazardous reactions and environmental contamination.
I. Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Table 1: Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects eyes from splashes and corrosive vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, Viton) | Prevents skin contact and absorption. |
| Body Protection | Fully-buttoned laboratory coat | Protects against accidental spills and contamination of personal clothing. |
| Foot Protection | Closed-toe shoes | Prevents exposure from spills. |
II. Chemical Incompatibility
To prevent violent reactions, fires, or the release of toxic gases, it is imperative to avoid mixing this compound with incompatible chemicals.
Table 2: Chemical Incompatibilities
| Incompatible Class | Examples | Potential Hazard |
| Strong Oxidizing Agents | Peroxides, nitrates, permanganates | Fire and explosion risk. |
| Strong Bases | Sodium hydroxide, potassium hydroxide | Vigorous reactions. |
| Reactive Metals | Aluminum, powdered metals | Violent reactions.[1] |
| Reducing Agents | Should be stored separately.[1] | |
| Combustible Materials | Should be stored separately.[1] |
III. Step-by-Step Disposal Protocol
The proper disposal of this compound waste is a critical step in the laboratory workflow. The following protocol outlines the necessary steps for safe collection and storage of this hazardous waste.
Experimental Protocol: Waste Collection and Storage
-
Waste Segregation : Designate a specific waste container for "Halogenated Organic Waste."[1] Do not mix with non-halogenated organic waste, as this can significantly increase disposal costs and complexity.[1]
-
Container Selection : Use a chemically compatible and properly sealed container, such as a high-density polyethylene (HDPE) or glass bottle with a secure cap. Ensure the container is in good condition and free from contamination.
-
Labeling : Immediately label the waste container as "Hazardous Waste: Halogenated Organic" and list all constituents, including "this compound," with their approximate concentrations. The label should also include the date of initial waste accumulation and the responsible researcher's name.
-
Accumulation : Add waste to the container in a chemical fume hood. Keep the container securely closed when not in use to prevent the escape of volatile organic compounds (VOCs).
-
Storage : Store the sealed and labeled waste container in a designated, well-ventilated, and cool secondary containment area. This area should be away from direct sunlight, heat sources, and incompatible materials.[1]
-
Disposal Request : Once the container is nearly full (do not overfill), submit a request for disposal through your institution's Environmental Health and Safety (EHS) office. Follow their specific procedures for waste pickup.
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.
Experimental Protocol: Spill Cleanup
-
Alert Personnel : Immediately notify all personnel in the vicinity of the spill.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Control Vapors : If flammable, extinguish all nearby ignition sources.
-
Containment : For small spills, use an inert absorbent material, such as vermiculite or sand, to contain the liquid.
-
Collection : Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste.
-
Decontamination : Decontaminate the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Labeling : Label the spill cleanup waste as "Hazardous Waste: Halogenated Organic" and list the spilled chemical and absorbent material.
-
Reporting : Report the spill to your laboratory supervisor and EHS office, as per institutional policy.
V. Disposal Decision Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene
Disclaimer: No specific Safety Data Sheet (SDS) for 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene was located. The following guidance is compiled from data on structurally similar compounds and should be used as a baseline for safe laboratory practices. A thorough risk assessment must be conducted by researchers before handling this compound.
This guide provides essential safety, operational, and disposal information for researchers, scientists, and drug development professionals working with this compound. Structurally related compounds indicate that this chemical is likely to cause severe skin burns and eye damage.[1][2] Strict adherence to the following protocols is crucial to ensure personal and environmental safety.
Personal Protective Equipment (PPE)
A comprehensive assessment of the specific laboratory conditions and procedures should be performed to determine the appropriate level of personal protective equipment. However, based on the hazards associated with similar compounds, the following PPE is strongly recommended.
| Protection Type | Recommended PPE | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles, especially when there is a risk of splashing.[3] | To protect against chemical splashes and vapors that can cause serious and irreversible eye damage.[1][2] |
| Hand Protection | Heavy-duty, chemical-resistant gloves (e.g., nitrile, neoprene, or Viton).[3] Disposable nitrile gloves may be suitable for incidental contact but must be changed immediately upon contamination.[3] | To prevent skin contact, which can lead to severe burns and irritation.[1] |
| Body Protection | A flame-resistant lab coat, fully buttoned with long sleeves. Long pants and closed-toe, closed-heel shoes are mandatory. For larger quantities or increased splash potential, a chemical-resistant apron or suit is recommended.[3] | To protect the skin and clothing from contamination and chemical splashes. |
| Respiratory Protection | All handling of this compound must be conducted in a certified chemical fume hood to avoid the inhalation of vapors or dust.[3][4] If engineering controls are not sufficient, a NIOSH/MSHA-approved respirator may be necessary.[3] | To prevent irritation of the respiratory tract.[5] |
Operational Plan: Step-by-Step Handling Procedure
All operations involving this compound should be performed in a designated area within a well-ventilated laboratory.
-
Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is fully operational before commencing any work.[4]
-
Verify that a safety shower and eyewash station are readily accessible and have been recently tested.[4]
-
Prepare all necessary equipment, reagents, and a designated, labeled waste container within the fume hood to minimize movement and the potential for spills.
-
-
Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as detailed in the table above before handling the chemical.
-
-
Weighing and Transferring:
-
If the compound is a solid, conduct all weighing and transferring operations within the fume hood to minimize the risk of dust inhalation.[3]
-
For liquids, use appropriate, clean glassware and proper transfer techniques, such as a syringe or cannula, to avoid splashing.
-
-
Reaction Setup and Execution:
-
Perform all reactions within the chemical fume hood.
-
Ensure all glassware is securely clamped and that the reaction setup is stable.
-
Maintain a safe distance from the reaction and use the fume hood sash as a protective barrier.
-
-
Post-Handling Decontamination:
-
Wipe down the work area within the fume hood with a suitable solvent, followed by soap and water, to decontaminate all surfaces.
-
Properly clean all glassware and equipment. Contaminated glassware should be rinsed with an appropriate solvent (e.g., ethanol or acetone) in the fume hood, with the rinse collected as hazardous waste, before washing with soap and water.[6]
-
-
Doffing Personal Protective Equipment (PPE):
-
Remove PPE in the correct order to prevent cross-contamination. Typically, gloves are removed first, followed by the lab coat, and then eye and face protection.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Operational Workflow
Caption: Workflow for the safe handling of this compound.
Disposal Plan
All waste containing this compound must be treated as hazardous waste. All disposal practices must adhere to local, regional, and national regulations.[4]
| Waste Type | Disposal Protocol |
| Solid Waste | Place contaminated items such as weighing paper, filter paper, and disposable gloves in a designated, sealed, and clearly labeled hazardous waste container.[6] |
| Liquid Waste | Collect all liquid waste, including reaction mixtures and solvent rinses, in a designated, sealed, and clearly labeled halogenated waste container. Do not mix with incompatible waste streams.[6] |
| Contaminated PPE | Place disposable PPE, such as gloves and lab coats, in a sealed bag and then into a designated hazardous waste container for chemical waste.[6] |
| Empty Containers | Do not reuse empty containers. They should be disposed of as unused product in accordance with approved waste disposal practices.[4] |
In the event of a spill, evacuate the immediate area and alert your supervisor. For small spills, trained personnel wearing appropriate PPE can use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[4] The collected material should be placed in a sealed container for disposal as hazardous waste. The spill area should then be decontaminated.[4]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



